Product packaging for Nornidulin(Cat. No.:CAS No. 33403-37-1)

Nornidulin

Cat. No.: B021738
CAS No.: 33403-37-1
M. Wt: 429.7 g/mol
InChI Key: XEQDVQKKHOQZEP-WAYWQWQTSA-N
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Description

Nornidulin is a prenylated dibenzofuran derivative isolated from the fungus Aspergillus niger. This fungal metabolite has garnered significant research interest due to its potent and selective inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, survival, and DNA damage response. By antagonizing CK2 activity, this compound induces apoptosis and suppresses pro-survival signaling pathways in malignant cells, positioning it as a valuable chemical probe for investigating oncogenesis and evaluating CK2 as a therapeutic target in cancers such as leukemia, prostate cancer, and glioblastoma.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15Cl3O5 B021738 Nornidulin CAS No. 33403-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQDVQKKHOQZEP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017594
Record name Nornidulin
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URL https://comptox.epa.gov/dashboard/DTXSID901017594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33403-37-1
Record name Nornidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nornidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORNIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nornidulin: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornidulin is a naturally occurring depsidone, a class of polyketide secondary metabolites, originally isolated from the fungus Aspergillus nidulans. This document provides a detailed overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound. It is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this compound. The information presented herein is compiled from various scientific studies and includes quantitative data, experimental methodologies, and visual representations of its mechanism of action and isolation workflow.

Chemical Structure and Identification

This compound is a tricyclic compound characterized by a central dibenzo[b,e][1][2]dioxepin-11-one core structure. It is substituted with three chlorine atoms, two hydroxyl groups, two methyl groups, and a 1-methyl-1-propen-1-yl group.

Systematic IUPAC Name: 2,4,7-trichloro-3,8-dihydroxy-1,9-dimethyl-6-(1-methyl-1-propen-1-yl)-11H-dibenzo[b,e][1][2]dioxepin-11-one[1]

Alternative IUPAC Name: 1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1][2]benzodioxepin-6-one[3]

Synonyms: Ustin[3]

Chemical Identifiers
IdentifierValue
CAS Number 33403-37-1[1][3]
Molecular Formula C₁₉H₁₅Cl₃O₅[1][2][4]
Molecular Weight 429.7 g/mol [1][2]
SMILES CC1=C(O)C(Cl)=C(/C(C)=C\C)C2=C1OC(C3=C(C(Cl)=C(O)C(Cl)=C3C)O2)=O[1][4]
InChI InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5-[1][3]
InChIKey XEQDVQKKHOQZEP-WAYWQWQTSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate.

PropertyValueSource
Melting Point 185-187°C[5]
Solubility Soluble in DMSO[1][4]
Calculated logP (ClogP) 6.5[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 1[1]
Polar Surface Area (PSA) 76 Ų[1][2]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and ion channel modulatory effects.

Summary of Biological Activities
ActivityTarget/OrganismMetricValueReference
Antibacterial Methicillin-resistant Staphylococcus aureus (MRSA)MIC2 µg/mL[1][4]
Antibacterial Mycobacterium tuberculosis-Active[1][4]
Antibacterial Mycobacterium ranoe-Active[1][4]
Antifungal Trichophyton tonsurans-Active[1][4]
Antifungal Microsporum audouini-Active[1][4]
Antimalarial Plasmodium falciparum 3D7IC₅₀44.6 µM[4]
Enzyme Inhibition Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO)IC₅₀51 µM[4]
Cytotoxicity MOLT-3 (human acute lymphoblastic leukemia)IC₅₀35.7 µM[1][4]
Cytotoxicity HuCCA-1 (human cholangiocarcinoma)IC₅₀>116.4 µM[1][4]
Cytotoxicity HepG2 (human liver cancer)IC₅₀>116.4 µM[1][4]
Cytotoxicity A549 (human lung carcinoma)IC₅₀>116.4 µM[1][4]
CFTR Inhibition Forskolin-stimulated Cl⁻ efflux in T84 cellsIC₅₀1.49 ± 0.14 µM[1]
TMEM16A Inhibition UTP-activated TMEM16A current in Calu-3 cellsIC₅₀~0.8 µM[6]

Mechanism of Action: Inhibition of CFTR Chloride Channel

A significant area of research on this compound has focused on its ability to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, which is implicated in secretory diarrhea.

This compound directly inhibits the CFTR chloride channel.[1] Studies have shown that it reduces the forskolin-induced elevation of intracellular cAMP levels, suggesting a dual mechanism of action.[1] The inhibition is independent of the protein kinase A (PKA), phosphodiesterases (PDE), protein phosphatases (PP), and AMP-activated protein kinase (AMPK) pathways.[1]

CFTR_Inhibition_Pathway cluster_cell Epithelial Cell Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates cAMP cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates CFTR CFTR Channel PKA->CFTR phosphorylates (activates) Cl_out Cl⁻ Efflux CFTR->Cl_out mediates This compound This compound This compound->AC inhibits This compound->CFTR directly inhibits Isolation_Workflow cluster_guidance Guidance start Fungal Culture (e.g., Aspergillus sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract occ Open Column Chromatography (OCC) crude_extract->occ fractions Active Fractions occ->fractions tlc Thin Layer Chromatography (TLC) fractions->tlc bioassay Bioassay Guided Fractionation (e.g., PfMQO inhibition) fractions->bioassay pooled_fractions Pooled Active Fractions tlc->pooled_fractions hplc High-Performance Liquid Chromatography (HPLC) pooled_fractions->hplc pooled_fractions->bioassay pure_this compound Pure this compound hplc->pure_this compound

References

Nornidulin Biosynthesis in Fungi: A Technical Guide to a Putative Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornidulin is a chlorinated depsidone, a class of polyketide secondary metabolites produced by various species of the fungal genus Aspergillus. While the precise biosynthetic gene cluster (BGC) for this compound has yet to be experimentally characterized in the scientific literature, the general pathway for depsidone biosynthesis is well-established. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon the known mechanisms of depsidone formation in fungi. It details the key enzymatic steps, proposes the classes of enzymes involved, and presents hypothetical intermediates. Furthermore, this guide provides an overview of the standard experimental protocols employed for the identification and characterization of fungal secondary metabolite biosynthetic pathways. This information is intended to serve as a foundational resource for researchers investigating this compound biosynthesis and for professionals in drug development interested in the production and derivatization of this and related compounds.

Introduction to this compound and Depsidones

This compound is a member of the depsidone family of natural products, which are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. This compound itself is distinguished by the presence of three chlorine atoms and a methyl group on its aromatic rings. First isolated from Aspergillus nidulans, it has also been found in other Aspergillus species. Like many fungal secondary metabolites, this compound exhibits biological activity, and its derivatives have been investigated for various therapeutic applications.

The biosynthesis of fungal secondary metabolites is typically orchestrated by a set of genes co-located in the fungal genome, known as a biosynthetic gene cluster (BGC). These clusters encode the core synthase(s), tailoring enzymes, transporters, and sometimes regulatory proteins required for the production of a specific metabolite. For depsidones, the biosynthesis is generally understood to proceed through the formation of a depside intermediate, which is then oxidatively cyclized to form the characteristic depsidone ring system.

Proposed this compound Biosynthetic Pathway

Based on the structure of this compound and the established principles of depsidone biosynthesis, a putative pathway can be proposed. This pathway involves a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes.

Core Depside Formation

The initial step is the synthesis of two distinct phenolic acid units, which are then joined to form a depside. This process is catalyzed by a single, highly programmed NR-PKS. This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to produce two different polyketide chains, which are then esterified to form the depside.

Tailoring Modifications and Cyclization

Following the formation of the depside intermediate, a series of tailoring modifications are necessary to yield this compound. These modifications are catalyzed by enzymes encoded by other genes within the putative this compound BGC.

  • Chlorination: Three chlorination steps are required, catalyzed by one or more halogenases.

  • Oxidative Cyclization: The key step in forming the depsidone core is an intramolecular oxidative coupling of the two phenolic rings of the depside. This reaction is characteristically catalyzed by a cytochrome P450 monooxygenase.

  • Methylation: The addition of a methyl group is catalyzed by a methyltransferase.

The precise order of these tailoring steps has not been experimentally determined.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound.

This compound Biosynthesis Pathway cluster_0 Core Synthesis cluster_1 Tailoring Reactions Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Depsid_Intermediate Depsid Intermediate NR-PKS->Depsid_Intermediate Halogenase1 Halogenase1 Depsid_Intermediate->Halogenase1 Chlorinated_Depsid_1 Chlorinated Depsid 1 Halogenase1->Chlorinated_Depsid_1 Halogenase2 Halogenase2 Chlorinated_Depsid_2 Chlorinated Depsid 2 Halogenase2->Chlorinated_Depsid_2 Halogenase3 Halogenase3 Trichlorinated_Depsid Trichlorinated Depsid Halogenase3->Trichlorinated_Depsid P450_Monooxygenase P450_Monooxygenase Depsidone_Core Depsidone Core P450_Monooxygenase->Depsidone_Core Methyltransferase Methyltransferase This compound This compound Methyltransferase->this compound Chlorinated_Depsid_1->Halogenase2 Chlorinated_Depsid_2->Halogenase3 Trichlorinated_Depsid->P450_Monooxygenase Depsidone_Core->Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in the Putative this compound Biosynthesis

The following table summarizes the key enzyme classes likely involved in this compound biosynthesis and their putative functions.

Enzyme Class Putative Function in this compound Biosynthesis Genes (Hypothetical)
Non-Reducing Polyketide Synthase (NR-PKS)Catalyzes the formation of the depside backbone from acetyl-CoA and malonyl-CoA.nidA
HalogenaseCatalyzes the regioselective chlorination of the aromatic rings.nidB, nidC, nidD
Cytochrome P450 MonooxygenaseCatalyzes the intramolecular oxidative coupling of the depside to form the depsidone core.nidE
MethyltransferaseCatalyzes the transfer of a methyl group to the depsidone core.nidF
TransporterExports the final product, this compound, out of the cell.nidG
Transcription FactorRegulates the expression of the genes within the biosynthetic cluster.nidR

Experimental Protocols for Pathway Elucidation

The elucidation of a fungal secondary metabolite biosynthetic pathway typically involves a combination of genomic, molecular biology, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the candidate BGC responsible for this compound production.

Methodology: Genome Mining

  • Bioinformatic Analysis: The genome of a this compound-producing Aspergillus strain is analyzed using software such as antiSMASH or SMURF. These tools identify potential BGCs based on the presence of core synthase genes (e.g., PKS, NRPS).

  • Homology Searching: The amino acid sequence of known depsidone-forming NR-PKSs can be used as a query in a BLAST search against the genome of the this compound producer to identify homologous PKS genes.

  • Comparative Genomics: The genomes of this compound-producing and non-producing strains of the same or closely related species are compared. A BGC present only in the producing strain is a strong candidate.

Functional Characterization of the Gene Cluster

Objective: To confirm the identified BGC is responsible for this compound production and to determine the function of individual genes.

Methodology: Heterologous Expression and Gene Knockout

  • Heterologous Expression:

    • The entire candidate BGC is cloned from the genomic DNA of the producing fungus.

    • The BGC is then introduced into a well-characterized, genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that does not produce this compound.

    • The heterologous host is cultured under conditions that induce the expression of the introduced genes.

    • The culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the production of this compound and its intermediates.

  • Gene Knockout:

    • In the native this compound-producing strain, individual genes within the candidate BGC are deleted or disrupted using techniques like homologous recombination or CRISPR-Cas9.

    • The resulting mutant strains are cultured, and their metabolic profiles are compared to the wild-type strain using HPLC and MS.

    • Abolishment of this compound production upon deletion of a gene confirms its involvement in the pathway. The accumulation of a specific intermediate can provide insights into the function of the deleted gene.

Below is a workflow diagram for the functional characterization of a biosynthetic gene cluster.

BGC Functional Characterization Workflow Identify_BGC Identify Putative BGC (Genome Mining) Heterologous_Expression Heterologous Expression in Host Strain Identify_BGC->Heterologous_Expression Gene_Knockout Gene Knockout in Native Producer Identify_BGC->Gene_Knockout Culture_Expression Culture & Induce Expression Heterologous_Expression->Culture_Expression Culture_Mutant Culture Mutant Strain Gene_Knockout->Culture_Mutant Metabolite_Extraction Metabolite Extraction Culture_Expression->Metabolite_Extraction Metabolite_Extraction_KO Metabolite Extraction Culture_Mutant->Metabolite_Extraction_KO HPLC_MS_Analysis HPLC-MS Analysis Metabolite_Extraction->HPLC_MS_Analysis HPLC_MS_Analysis_KO HPLC-MS Analysis Metabolite_Extraction_KO->HPLC_MS_Analysis_KO Structure_Elucidation Structure Elucidation (NMR) HPLC_MS_Analysis->Structure_Elucidation HPLC_MS_Analysis_KO->Structure_Elucidation Pathway_Confirmation Pathway Confirmation Structure_Elucidation->Pathway_Confirmation

Caption: Experimental workflow for BGC functional characterization.

Quantitative Data

As the this compound biosynthetic gene cluster has not been experimentally characterized, there is currently no quantitative data available in the literature regarding the enzymatic kinetics of the biosynthetic enzymes or the in vivo concentrations of the pathway intermediates. The table below is a template for the types of quantitative data that would be generated through the experimental protocols described above.

Enzyme (Hypothetical) Substrate Km (µM) kcat (s-1) Vmax (µmol/min/mg) Reference
NidA (NR-PKS)Malonyl-CoAData not availableData not availableData not availableN/A
NidB (Halogenase)Depside IntermediateData not availableData not availableData not availableN/A
NidE (P450)Trichlorinated DepsideData not availableData not availableData not availableN/A
NidF (Methyltransferase)Depsidone CoreData not availableData not availableData not availableN/A

Conclusion and Future Directions

The biosynthesis of this compound in fungi is presumed to follow the general pathway of depsidone formation, involving a non-reducing polyketide synthase and a series of tailoring enzymes, including halogenases, a cytochrome P450 monooxygenase, and a methyltransferase. While a definitive biosynthetic gene cluster for this compound has not yet been reported, the experimental strategies outlined in this guide provide a clear roadmap for its elucidation. The identification and characterization of the this compound BGC would not only provide fundamental insights into the biosynthesis of this chlorinated depsidone but also open avenues for the engineered production of this compound and novel, structurally related compounds with potentially valuable biological activities for drug development. Future research should focus on genome mining of this compound-producing Aspergillus strains to identify the candidate BGC, followed by its functional characterization through heterologous expression and targeted gene deletion experiments.

References

Nornidulin as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretory diarrhea poses a significant global health challenge, driven by excessive intestinal fluid and chloride secretion mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[1][2] Nornidulin, a natural product derived from the fungus Aspergillus unguis, has emerged as a novel inhibitor of CFTR-mediated chloride secretion.[1][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This compound demonstrates a dual mechanism of action, involving both the direct inhibition of the CFTR channel and the reduction of intracellular cyclic AMP (cAMP) levels, making it a promising candidate for the development of new anti-secretory therapeutics.[3]

Core Mechanism of Action

This compound inhibits CFTR-mediated chloride secretion through a multifaceted approach. The primary mechanism involves direct interaction with the CFTR channel, leading to its inhibition.[3] Additionally, this compound has been shown to suppress intracellular cAMP levels, a key activator of CFTR.[1][3] This dual action distinguishes it from many other CFTR inhibitors.

Direct CFTR Channel Inhibition

Studies have demonstrated that this compound directly inhibits the CFTR-mediated apical chloride current in a dose-dependent manner.[3] This inhibition is observed even when CFTR is directly activated by agents such as genistein, indicating a mechanism that is independent of the canonical cAMP-PKA signaling pathway.[3] The inhibitory effect is more pronounced when this compound is applied to the apical side of epithelial cells, suggesting a direct interaction with the extracellular-facing portion of the CFTR channel or a site accessible from the apical membrane.[3][4]

Reduction of Intracellular cAMP Levels

A key aspect of this compound's mechanism is its ability to reduce intracellular cAMP levels that have been elevated by activators of adenylate cyclase, such as forskolin.[1][3] By lowering the concentration of this critical second messenger, this compound effectively dampens the primary signaling cascade that leads to CFTR activation.[3]

Independence from Other Regulatory Pathways

The inhibitory action of this compound on CFTR has been shown to be independent of several other known negative regulators of CFTR function. These include protein kinase A (PKA), phosphodiesterases (PDEs), protein phosphatases (PP), and AMP-activated protein kinase (AMPK).[3][4] This specificity highlights the targeted nature of this compound's inhibitory effects.

The proposed dual mechanism of action is depicted in the following signaling pathway diagram:

cluster_0 Forskolin Forskolin AC Adenylate Cyclase Forskolin->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Activates Cl_Secretion Chloride Secretion CFTR->Cl_Secretion Mediates Nornidulin_cAMP This compound Nornidulin_cAMP->cAMP Reduces Nornidulin_CFTR This compound Nornidulin_CFTR->CFTR Inhibits

Figure 1: Proposed dual mechanism of action of this compound as a CFTR inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various experimental settings. The half-maximal inhibitory concentration (IC50) values are summarized below.

Experimental Condition Cell Line Parameter Measured IC50 (µM) Reference
cAMP-activated Cl- SecretionT84CFTR-mediated Cl- current~1.5[1][4][5]
Forskolin-stimulated Apical Cl- CurrentT84Apical ICl-1.19 ± 0.18[3][4]
Genistein-stimulated Apical Cl- CurrentT84Apical ICl-1.40 ± 0.21[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture
  • Cell Line: T84 human intestinal cell line.

  • Culture Medium: A 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were grown on permeable supports and maintained at 37°C in a humidified atmosphere of 5% CO2 and 95% air.

Short-Circuit Current (Isc) Measurements

This electrophysiological technique is used to measure ion movement across an epithelial monolayer.[6]

  • Cell Preparation: T84 cells cultured on permeable supports were mounted in an Ussing chamber.[6]

  • Solutions: The basolateral and apical sides of the monolayer were bathed in physiological salt solutions.

  • Measurement: The potential difference across the monolayer was clamped to 0 mV, and the resulting short-circuit current was recorded.

  • Stimulation and Inhibition: CFTR was activated by adding forskolin (FSK) to the basolateral solution. This compound was then added to either the apical or basolateral solution at various concentrations to determine its inhibitory effect.[7]

cluster_0 Start Start Mount_Cells Mount T84 Monolayer in Ussing Chamber Start->Mount_Cells Equilibrate Equilibrate Mount_Cells->Equilibrate Activate_CFTR Activate CFTR (e.g., Forskolin) Equilibrate->Activate_CFTR Add_this compound Add this compound (Apical or Basolateral) Activate_CFTR->Add_this compound Record_Isc Record Short-Circuit Current (Isc) Add_this compound->Record_Isc End End Record_Isc->End

Figure 2: Workflow for Short-Circuit Current (Isc) measurements.
Apical Chloride Current (ICl-) Measurements

This method specifically measures the chloride current across the apical membrane.

  • Membrane Permeabilization: The basolateral membrane of the T84 cell monolayer was permeabilized with amphotericin B.[3][4]

  • Chloride Gradient: An asymmetrical chloride concentration gradient was established across the apical membrane.[3][4]

  • CFTR Activation: CFTR was activated using either forskolin or genistein.[3]

  • Inhibition Assay: this compound was added to the apical solution at varying concentrations, and the resulting inhibition of the apical chloride current was measured.[3]

Western Blot Analysis

This technique was used to determine if this compound affects the expression level of the CFTR protein.[6]

  • Cell Lysis: T84 cells were treated with this compound (e.g., 5 µM for 24 hours) or a vehicle control, followed by cell lysis to extract total protein.[7]

  • Protein Quantification: The total protein concentration in the lysates was determined.

  • Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Protein Transfer: The separated proteins were transferred to a PVDF membrane.

  • Immunoblotting: The membrane was probed with a primary antibody specific for CFTR, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence detection system. The results showed that this compound treatment had no effect on CFTR protein expression.[1][3]

Intracellular cAMP Assay

This assay quantifies the level of intracellular cAMP.

  • Cell Treatment: T84 cells were pre-treated with this compound or a vehicle control for one hour.[7]

  • Stimulation: The cells were then stimulated with forskolin to induce cAMP production.[7]

  • Cell Lysis and Assay: The cells were lysed, and the intracellular cAMP concentration was measured using a competitive enzyme immunoassay kit.[7] The results indicated that this compound suppressed the forskolin-induced increase in intracellular cAMP levels.[1][3]

Preclinical Efficacy in Human Colonoids

The anti-secretory effects of this compound have been validated in a preclinical human colonoid model, which more closely recapitulates the physiology of the human intestine.[1] this compound was found to significantly suppress fluid secretion induced by both forskolin and cholera toxin in these organoids.[1][2] This demonstrates the potential of this compound as a therapeutic agent for secretory diarrheas.

Conclusion

This compound presents a novel and promising approach for the inhibition of CFTR-mediated chloride secretion. Its dual mechanism of action, involving both direct channel inhibition and reduction of intracellular cAMP, along with its efficacy in human-derived intestinal models, underscores its potential for the development of new anti-diarrheal therapies. Further investigation into the precise binding site and the broader physiological effects of this compound is warranted to advance its development as a therapeutic agent.

References

Nornidulin: A Novel Inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplasmodial activity of Nornidulin, a secondary metabolite produced by Aspergillus species. It focuses on its role as an inhibitor of Plasmodium falciparum malate: quinone oxidoreductase (PfMQO), a key enzyme in the parasite's mitochondrial electron transport chain. This document is intended for researchers, scientists, and drug development professionals working on novel antimalarial therapies.

Quantitative Data Summary

This compound has demonstrated inhibitory activity against both the P. falciparum parasite and its essential enzyme, PfMQO. The following table summarizes the key quantitative data from published studies.

Parameter Strain/Target IC50 / EC50 Reference
In vitro antiplasmodial activityP. falciparum 3D744.6 µM[1][2]
In vitro antiplasmodial activityP. falciparum K1> 23.27 µM[1][3]
Enzyme inhibitionP. falciparum Malate: Quinone Oxidoreductase (PfMQO)51 µM[1][2]

Mechanism of Action: Inhibition of PfMQO

This compound's primary mechanism of antiplasmodial action is the inhibition of Plasmodium falciparum malate: quinone oxidoreductase (PfMQO).[1][2] This enzyme is a crucial component of the parasite's mitochondrial electron transport chain and is also involved in the tricarboxylic acid (TCA) cycle and the fumarate cycle.[4][5] PfMQO catalyzes the oxidation of L-malate to oxaloacetate, coupled with the reduction of ubiquinone to ubiquinol.[4] By inhibiting PfMQO, this compound disrupts these essential metabolic pathways, leading to parasite death. The absence of a homologous enzyme in humans makes PfMQO an attractive target for selective antimalarial drugs.

Below is a diagram illustrating the central role of PfMQO in P. falciparum metabolism and the inhibitory action of this compound.

cluster_Mitochondrion Mitochondrial Matrix Malate L-Malate PfMQO PfMQO Malate->PfMQO substrate Oxaloacetate Oxaloacetate TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle PfMQO->Oxaloacetate product Ubiquinol Ubiquinol (QH2) PfMQO->Ubiquinol product This compound This compound This compound->PfMQO inhibits Ubiquinone Ubiquinone (Q) Ubiquinone->PfMQO substrate ETC Electron Transport Chain (ETC) Ubiquinol->ETC

Caption: Inhibition of PfMQO by this compound in the P. falciparum mitochondrion.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiplasmodial activity of this compound.

Plasmodium falciparum Culture and Synchronization

A prerequisite for in vitro antiplasmodial assays is the continuous culture and synchronization of the parasite's life cycle stages.

a. Parasite Culture:

  • Strain: Plasmodium falciparum 3D7 (chloroquine-sensitive) or K1 (chloroquine-resistant).

  • Culture Medium: RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 40 mg/L gentamicin.

  • Erythrocytes: Human O+ erythrocytes are washed three times in RPMI 1640 and used at a 2-5% hematocrit.

  • Culture Conditions: Parasites are maintained at 37°C in a sealed, gassed chamber with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Maintenance: The culture medium is changed daily, and parasitemia is monitored by Giemsa-stained thin blood smears.

b. Synchronization of Parasite Stages:

  • Method: A common method for synchronizing P. falciparum cultures to the ring stage is through sorbitol treatment.

  • Procedure:

    • Pellet the infected red blood cells (iRBCs) by centrifugation.

    • Resuspend the pellet in a 5% (w/v) sorbitol solution and incubate for 10-15 minutes at room temperature. This selectively lyses trophozoites and schizonts, leaving ring-stage parasites intact.

    • Wash the cells twice with RPMI 1640 to remove the sorbitol and cellular debris.

    • Resuspend the synchronized ring-stage parasites in complete culture medium to continue the culture.

In Vitro Antiplasmodial Activity Assay (pLDH Assay)

The parasite lactate dehydrogenase (pLDH) assay is a colorimetric method used to quantify parasite viability.

  • Principle: pLDH is an enzyme produced by viable parasites. Its activity is measured by the conversion of a lactate substrate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of viable parasites.

  • Procedure:

    • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

    • Parasite Addition: Add synchronized ring-stage P. falciparum (e.g., 3D7 strain) at approximately 1% parasitemia and 2% hematocrit to each well. Include positive (no drug) and negative (uninfected erythrocytes) controls.

    • Incubation: Incubate the plate for 72 hours under standard culture conditions.

    • Lysis: Lyse the cells by freeze-thawing the plate.

    • pLDH Reaction:

      • Prepare a Malstat reagent containing 3-acetylpyridine adenine dinucleotide (APAD), lactate, and diaphorase in a buffered solution.

      • Add the Malstat reagent to each well.

      • Incubate in the dark at room temperature for 30-60 minutes.

    • Measurement: Measure the absorbance at a wavelength of 650 nm using a microplate reader.

    • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

P. falciparum Malate: Quinone Oxidoreductase (PfMQO) Inhibition Assay

This is a target-based assay to specifically measure the inhibitory effect of a compound on PfMQO.

  • Enzyme Preparation: Recombinant PfMQO is expressed in E. coli and the membrane fraction containing the active enzyme is isolated.

  • Principle: The activity of PfMQO is monitored by the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which changes from blue to colorless upon reduction.

  • Procedure:

    • Assay Mix Preparation: Prepare an assay mix in a 96-well plate containing:

      • 50 mM HEPES-KOH buffer (pH 7.5)

      • 1 mM KCN (to inhibit other respiratory enzymes)

      • 60 µM decylubiquinone (electron acceptor)

      • 120 µM DCIP (colorimetric indicator)

      • Isolated E. coli membrane fraction containing recombinant PfMQO.

    • Inhibitor Addition: Add serial dilutions of this compound to the wells.

    • Reaction Initiation: Start the reaction by adding the substrate, 400 mM L-malate.

    • Measurement: Monitor the decrease in absorbance at 600 nm over time using a microplate reader.

    • Data Analysis: Calculate the IC50 value by determining the concentration of this compound that causes a 50% reduction in the rate of DCIP reduction.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing potential antiplasmodial compounds like this compound.

cluster_Screening Screening & Isolation cluster_Characterization Activity Characterization Source Natural Source (e.g., Aspergillus sp.) Extraction Crude Extract Preparation Source->Extraction Purification Bioassay-Guided Purification Extraction->Purification Compound Pure Compound (this compound) Purification->Compound pLDH In Vitro Antiplasmodial Assay (pLDH Assay) Compound->pLDH PfMQO_assay Enzyme Inhibition Assay (PfMQO Assay) Compound->PfMQO_assay IC50_determination IC50 Determination pLDH->IC50_determination PfMQO_assay->IC50_determination

Caption: General workflow for the discovery and characterization of this compound.

References

Spectroscopic and Mechanistic Insights into the Fungal Metabolite Nornidulin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data of Nornidulin, a depsidone derivative with promising biological activities. This document details the available Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) data, outlines the experimental protocols for their acquisition, and visualizes its known mechanisms of action.

This compound, a natural product isolated from fungi of the Aspergillus genus, has garnered significant interest for its inhibitory effects on key biological targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO).[1][2][3][4] A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is crucial for its development as a potential therapeutic agent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Data

LC-MS analysis has been pivotal in the identification and characterization of this compound. The compound has a molecular weight of 429.00476 g/mol and a molecular formula of C₁₉H₁₅Cl₃O₅.[1]

ParameterValueReference
Molecular FormulaC₁₉H₁₅Cl₃O₅[1]
Molecular Weight429.00476 g/mol [1]
[M+H]⁺ (m/z)429.006[5]
[M+NH₄]⁺ (m/z)446.033[5]

Experimental Protocol: LC-MS Analysis

The following protocol was used for the LC-MS analysis of this compound[1]:

  • Instrumentation : Dionex Ultimate 3000 RSC HPLC system coupled to a Q-Exactive high-resolution mass spectrometer (Thermo Fisher Scientific).

  • Column : Hypersil GOLD aQ C18 polar-endcapped HPLC column (50 mm length, 1 mm diameter, 1.9 µm particle size; Thermo Fisher Scientific).

  • Mobile Phase :

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5-60% B

    • 15-22 min: 60-95% B

    • 22-25 min: 95% B

    • 25-30 min: 95-5% B

  • Flow Rate : 40 µL/min

  • Injection Volume : 100 µL

  • Mass Spectrometry :

    • Mode: Full scan

    • Resolution (Full Scan): 70,000

    • Resolution (MS²): 17,500 (data-dependent)

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR spectroscopic data for this compound have been published, providing key insights into its chemical structure.[2][6][7] The data is presented in the following tables.

¹H NMR Spectroscopic Data
Atom No.Chemical Shift (ppm)MultiplicityJ (Hz)
OMe-43.94s
H-56.64s
Me-1'2.11s
Me-2'2.65s
OH-311.13s
OH-85.89br s
¹³C NMR Spectroscopic Data
Atom No.Chemical Shift (ppm)
1163.6
1a108.7
2108.9
3160.7
4158.4
4a106.8
598.7
5a140.2
6169.5
7115.7
8152.0
9110.1
9a134.4
OMe-460.9
1'11.7
2'22.1

Experimental Protocol: NMR Analysis

The NMR spectra for this compound were recorded on a Bruker AVANCE 400 spectrometer.[6][7]

  • Instrumentation : Bruker AVANCE 400 Spectrometer

  • Solvent : CDCl₃

  • Reference : Tetramethylsilane (TMS) as an internal standard.

Visualizing this compound's Mechanism of Action

To better understand the biological activity of this compound, its inhibitory pathways can be visualized.

Inhibition of CFTR-Mediated Chloride Secretion

This compound has been shown to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a key protein in intestinal chloride secretion.[2][6][7] This inhibition is believed to occur through a direct interaction with the channel, as well as by reducing intracellular cAMP levels.

G cluster_0 Intestinal Epithelial Cell Activators Activators Adenylate_Cyclase Adenylate_Cyclase Activators->Adenylate_Cyclase activate cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA activates CFTR CFTR PKA->CFTR phosphorylates and activates Secretion Chloride Secretion CFTR->Secretion Cl_ion Cl- Cl_ion->CFTR Nornidulin_Inhibition_cAMP This compound Nornidulin_Inhibition_cAMP->Adenylate_Cyclase inhibits Nornidulin_Inhibition_CFTR This compound Nornidulin_Inhibition_CFTR->CFTR inhibits G cluster_1 Plasmodium falciparum Mitochondrion Malate Malate PfMQO PfMQO Malate->PfMQO Oxaloacetate Oxaloacetate PfMQO->Oxaloacetate produces Quinol Quinol PfMQO->Quinol produces Quinone Quinone Quinone->PfMQO ETC Electron Transport Chain Quinol->ETC This compound This compound This compound->PfMQO inhibits

References

Nornidulin: A Fungal Depsidone with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Source and Fungal Origin of Nornidulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated depsidone, a class of polyketide secondary metabolites, that has garnered significant interest within the scientific community due to its diverse range of biological activities. First identified in 1945 from the filamentous fungus Aspergillus nidulans, it has since been isolated from other fungal species, highlighting the metabolic potential of the Aspergillus genus.[1] This technical guide provides a comprehensive overview of the natural sources, fungal origins, physicochemical properties, and biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

This compound, also known as Ustin, is characterized by a tricyclic depsidone core structure with chlorine substitutions. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₅Cl₃O₅PubChem CID: 20056625
Molecular Weight 429.7 g/mol PubChem CID: 20056625
IUPAC Name 4,10-dichloro-3-hydroxy-8-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1][2]dioxepine-7-carboxylic acidPubChem CID: 20056625
CAS Number 33403-37-1PubChem CID: 20056625
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[3]

Natural Sources and Fungal Origin

This compound is a natural product of fungal origin, primarily isolated from various species of the genus Aspergillus. These fungi are ubiquitous in the environment, found in soil, decaying vegetation, and marine ecosystems. The known fungal producers of this compound are detailed in the table below.

Fungal SpeciesIsolation SourceReference(s)
Aspergillus nidulans Soil[1]
Aspergillus ustus Soil[1]
Aspergillus unguis Soil and Marine[1][4]
Aspergillus sp. BioMCC f.T.8501 Indonesian Soil[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antimalarial, anticancer, and ion channel inhibitory effects. The following tables summarize the key quantitative data from various studies.

Antimalarial Activity
Target Organism/EnzymeAssayIC₅₀ (µM)Reference(s)
Plasmodium falciparum 3D7 strain in vitro proliferation assay44.6[1]
Plasmodium falciparum K1 strain in vitro proliferation assay> 23.27[1]
Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) Enzymatic assay51[1]
Cytotoxic Activity Against Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference(s)
DLD-1 Colorectal Adenocarcinoma> 466 (no toxicity observed)[5]
Vero Monkey Kidney (non-cancerous)> 466 (no toxicity observed)[5]
Ion Channel Inhibition
TargetCell LineAssayIC₅₀ (µM)Reference(s)
TMEM16A Calu-3 (human airway epithelial)Ussing Chamber~0.8[6]
CFTR T84 (human intestinal epithelial)Apical Cl⁻ current analysis~1.5[7]

Experimental Protocols

This section details the methodologies for the isolation and purification of this compound, as well as key bioassays used to determine its activity.

Isolation and Purification of this compound from Aspergillus sp. BioMCC f.T.8501

This protocol is based on the methods described for the isolation of this compound from an Indonesian soil fungus.[1]

1. Fungal Cultivation:

  • Revive cryopreserved stocks of Aspergillus sp. BioMCC f.T.8501 on Malt Extract Agar (MEA) medium (2% malt extract, 2% glucose, 0.1% peptone, and 2% agar).
  • Incubate the culture for 7-14 days at 28-30°C.
  • For large-scale production, inoculate a suitable liquid medium (e.g., F2 medium) with the fungal culture and incubate under appropriate conditions (e.g., 28-30°C, with shaking) for an extended period to allow for the production of secondary metabolites.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.
  • Extract the culture broth with an equal volume of ethyl acetate.
  • Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

3. Purification:

  • Open Column Chromatography (OCC): Subject the crude extract to OCC on a silica gel column, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) of increasing polarity.
  • Thin Layer Chromatography (TLC): Monitor the fractions from OCC by TLC to identify those containing this compound.
  • High-Performance Liquid Chromatography (HPLC): Perform further purification of the this compound-containing fractions by reversed-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile). Monitor the elution profile by UV detection at relevant wavelengths (e.g., 210 nm, 254 nm, and 300 nm).[1]
  • Collect the peak corresponding to this compound and confirm its identity and purity by LC-MS and NMR spectroscopy.

Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) Enzymatic Assay

This protocol is for a target-based high-throughput screening assay to identify inhibitors of PfMQO.[1]

1. Reagents and Buffers:

  • Assay buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM KCN.
  • Substrates: Decylubiquinone, 2,6-Dichlorophenolindophenol (DCIP), and sodium L-malate.
  • Enzyme: Recombinant PfMQO membrane fraction.

2. Assay Procedure:

  • Prepare an assay mix solution containing the assay buffer, decylubiquinone (60 µM), DCIP (120 µM), and the PfMQO membrane fraction (3 µg).
  • Add 193 µL of the assay mix to each well of a 96-well microplate.
  • Add 2 µL of the test compound (e.g., this compound dissolved in DMSO) to the wells.
  • Initiate the reaction by adding 5 µL of 400 mM sodium L-malate.
  • Mix the reaction on a plate mixer for 30 seconds.
  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader. The reaction turns from blue to colorless as DCIP is reduced.

3. Data Analysis:

  • Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to that of a DMSO control.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against a range of compound concentrations.

TMEM16A Inhibition Assay using an Ussing Chamber

This protocol describes the measurement of TMEM16A-mediated chloride currents in epithelial cells.[6]

1. Cell Culture:

  • Culture Calu-3 cells on permeable supports until they form a confluent monolayer with high transepithelial electrical resistance.
  • Prime the cells with IL-4 to upregulate TMEM16A expression.

2. Ussing Chamber Setup:

  • Mount the permeable supports with the cell monolayers in an Ussing chamber.
  • Bathe the apical and basolateral sides of the monolayer with appropriate physiological saline solutions.

3. Electrophysiological Measurements:

  • Measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
  • Add a TMEM16A activator (e.g., UTP) to the apical side to stimulate chloride secretion.
  • Pre-incubate the cells with this compound before adding the activator to assess its inhibitory effect.
  • Record the change in Isc to determine the extent of inhibition.

4. Data Analysis:

  • Calculate the percentage of inhibition of the UTP-induced Isc by this compound.
  • Determine the IC₅₀ value from a dose-response curve.

Proposed Biosynthetic Pathway of this compound

Depsidones, including this compound, are synthesized via a polyketide pathway. The biosynthesis is proposed to involve a non-reducing polyketide synthase (NR-PKS) and a cytochrome P450 monooxygenase.

G Proposed Biosynthetic Pathway of this compound cluster_0 Polyketide Synthesis cluster_1 Depside Formation cluster_2 Depsidone Formation and Tailoring Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Polyketide Intermediate Polyketide Intermediate NR-PKS->Polyketide Intermediate Iterative condensation Orsellinic acid moieties Orsellinic acid moieties Polyketide Intermediate->Orsellinic acid moieties Esterification Esterification Orsellinic acid moieties->Esterification Depside Precursor Depside Precursor Esterification->Depside Precursor Cytochrome P450 Cytochrome P450 Depside Precursor->Cytochrome P450 Oxidative coupling (ether linkage) Chlorination Chlorination Cytochrome P450->Chlorination Halogenase activity This compound This compound Chlorination->this compound

Caption: Proposed biosynthetic pathway of this compound in Aspergillus species.

Experimental Workflow for this compound Discovery

The discovery of this compound as a bioactive compound typically follows a systematic workflow from fungal culture to bioassay-guided isolation.

G Workflow for Bioassay-Guided Isolation of this compound Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Bioassay Screening Bioassay Screening Crude Extract->Bioassay Screening Active Extract Active Extract Bioassay Screening->Active Extract Chromatographic Fractionation Chromatographic Fractionation Active Extract->Chromatographic Fractionation Fractions Fractions Chromatographic Fractionation->Fractions Bioassay of Fractions Bioassay of Fractions Fractions->Bioassay of Fractions Active Fractions Active Fractions Bioassay of Fractions->Active Fractions Purification (HPLC) Purification (HPLC) Active Fractions->Purification (HPLC) Pure this compound Pure this compound Purification (HPLC)->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation

Caption: Bioassay-guided isolation workflow for this compound from fungal sources.

Conclusion

This compound, a secondary metabolite from Aspergillus species, continues to be a molecule of significant scientific interest. Its diverse biological activities, including promising antimalarial and anticancer potential, as well as its effects on key ion channels, make it a valuable lead compound for drug discovery and a tool for chemical biology research. The detailed methodologies and quantitative data presented in this guide are intended to support further investigation into the therapeutic potential and mechanisms of action of this fascinating fungal natural product. Further research is warranted to explore its full spectrum of bioactivities, optimize its production, and elucidate the precise molecular details of its biosynthetic pathway.

References

In Vitro Efficacy of Nornidulin in Preclinical Diarrhea Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro efficacy and cellular mechanisms of Nornidulin, a fungus-derived natural product, as a potential anti-diarrheal agent. The content herein is based on findings from studies utilizing human intestinal epithelial cell lines and human colonoid models, providing a comprehensive overview for researchers and professionals in the field of drug development.

Executive Summary

Secretory diarrhea is largely characterized by the excessive secretion of chloride (Cl⁻) ions through the cystic fibrosis transmembrane conductance regulator (CFTR) channel in the intestinal epithelium.[1][2][3] this compound, a depsidone derivative isolated from the soil fungus Aspergillus unguis, has emerged as a promising inhibitor of this pathway.[1][2] In vitro studies demonstrate that this compound effectively inhibits CFTR-mediated Cl⁻ secretion in human intestinal epithelial T84 cells with a notable potency.[1][3][4] Furthermore, its anti-secretory effects have been validated in human colonoid models, which more closely mimic human intestinal physiology.[1][2][3] The primary mechanism of action involves the suppression of intracellular cyclic AMP (cAMP) levels, a key signaling molecule in the activation of CFTR.[1][2][3] This guide provides a detailed summary of the quantitative data, experimental protocols, and the underlying signaling pathways associated with this compound's anti-diarrheal potential.

Quantitative Efficacy of this compound

The inhibitory effects of this compound on CFTR-mediated chloride secretion and toxin-induced fluid secretion have been quantified in various in vitro models. The following tables summarize the key efficacy data.

ParameterCell Line/ModelValueDescription
IC₅₀ T84 Cells~1.5 µMThe half maximal inhibitory concentration for CFTR-mediated Cl⁻ current.[1][3][4]
Model SystemInducing AgentThis compound ConcentrationInhibition
Human ColonoidsForskolin (5 µM)10 µM~25% suppression of swelling
Human ColonoidsCholera Toxin (2 µg/mL)40 µM~50% suppression of swelling

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Cell Culture and Treatment

Human intestinal epithelial T84 cells were utilized for their well-characterized expression of CFTR channels.[1] Cells were cultured under standard conditions to form confluent monolayers, which polarize to form structures resembling the intestinal epithelium. For experimentation, this compound was applied to either the apical or basolateral side of the cell monolayers to determine the polarity of its action.[1]

Short-Circuit Current (Isc) Measurements

To directly measure CFTR-mediated chloride secretion, T84 cell monolayers were mounted in Ussing chambers. The short-circuit current (Isc), a measure of net ion transport, was recorded. The experimental workflow is as follows:

  • T84 cell monolayers are allowed to equilibrate in the Ussing chamber.

  • Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production and activate CFTR, leading to an increase in Isc.

  • This compound is added at various concentrations to the apical or basolateral side to assess its inhibitory effect on the forskolin-stimulated Isc.[1]

Intracellular cAMP Measurement

The effect of this compound on intracellular cAMP levels was determined using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit.[2][5]

  • T84 cells were pre-treated with this compound for one hour.

  • Forskolin was then added to stimulate cAMP production.

  • Following incubation, the cells were lysed, and the intracellular cAMP concentration was measured according to the manufacturer's protocol.[2][5]

Human Colonoid Swelling Assay

Human colonoids, three-dimensional structures that recapitulate the colonic epithelium, were used to assess the anti-secretory efficacy of this compound in a more physiologically relevant model.[1][2]

  • Human colonoids were cultured in a basement membrane matrix.

  • Fluid secretion was induced by adding either forskolin or cholera toxin to the culture medium, causing the colonoids to swell.

  • The swelling of the colonoids was monitored over time using bright-field microscopy, and the change in the cross-sectional area was quantified.

  • The effect of this compound was determined by pre-treating the colonoids with the compound before the addition of the secretagogues.[1][2]

Visualized Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing this compound's efficacy and its proposed mechanism of action.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis T84 T84 Cell Culture Inducers Induce Secretion (Forskolin / Cholera Toxin) T84->Inducers Colonoids Human Colonoid Culture Colonoids->Inducers Nornidulin_Treat This compound Treatment Inducers->Nornidulin_Treat Isc Short-Circuit Current (Isc) Measurement Nornidulin_Treat->Isc cAMP Intracellular cAMP Assay Nornidulin_Treat->cAMP Swelling Colonoid Swelling Assay Nornidulin_Treat->Swelling Analysis Quantitative Analysis (IC50, % Inhibition) Isc->Analysis cAMP->Analysis Swelling->Analysis

In Vitro Experimental Workflow for this compound Efficacy Testing.

signaling_pathway cluster_membrane Apical Membrane cluster_cell Intestinal Epithelial Cell CFTR CFTR Channel Cl_out Cl- Secretion CFTR->Cl_out AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->CFTR + This compound This compound This compound->AC Forskolin Forskolin Forskolin->AC +

Proposed Signaling Pathway of this compound's Inhibitory Action.

Mechanism of Action

This compound exerts its anti-secretory effect primarily by targeting the cAMP signaling cascade.[1][2] In secretory diarrhea, bacterial toxins often lead to a sustained increase in intracellular cAMP levels, which in turn activates the CFTR chloride channel, leading to a massive efflux of chloride ions and water into the intestinal lumen.

The key findings on this compound's mechanism are:

  • Inhibition of cAMP Production: this compound significantly suppresses the forskolin-induced elevation of intracellular cAMP levels in T84 cells.[1][2] Forskolin is a direct activator of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This suggests that this compound acts at or upstream of adenylyl cyclase.[1]

  • No Effect on CFTR Protein Expression: Treatment with this compound does not alter the expression levels of the CFTR protein itself.[1][3]

  • Independence from Negative Regulators: The inhibitory action of this compound on CFTR-mediated chloride currents is not affected by inhibitors of protein phosphatases, AMP-activated protein kinase (AMPK), or phosphodiesterases, which are known negative regulators of CFTR.[1][3]

Collectively, these findings indicate that this compound's primary mechanism is the reduction of intracellular cAMP levels, thereby preventing the activation of the CFTR chloride channel.[1] One proposed, yet unconfirmed, mechanism is the potential activation of the Gαi subunit of G-proteins, which is known to inhibit adenylyl cyclase.[1]

Conclusion and Future Directions

This compound has demonstrated significant in vitro efficacy as an inhibitor of CFTR-mediated chloride and fluid secretion. Its mechanism of action, centered on the suppression of intracellular cAMP, presents a promising avenue for the development of novel anti-diarrheal therapeutics. The validation of its efficacy in human colonoid models further strengthens its potential for clinical translation.

Future research should focus on elucidating the precise molecular target of this compound within the cAMP signaling pathway. In vivo studies in animal models of secretory diarrhea are a critical next step to evaluate its efficacy, safety, and pharmacokinetic profile. Furthermore, structure-activity relationship studies could lead to the development of even more potent and specific derivatives of this compound for the treatment of secretory diarrheas.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Nornidulin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornidulin, a depsidone-class secondary metabolite produced by various fungi, has garnered significant interest in the scientific community due to its diverse biological activities. It has been identified as a potent inhibitor of the TMEM16A chloride channel, a potential therapeutic target for mucus hypersecretion in asthma.[1] Furthermore, it has demonstrated antimalarial properties and inhibitory effects on the cystic fibrosis transmembrane conductance regulator (CFTR). This document provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures, primarily focusing on Aspergillus unguis, a known producer of this compound. The protocol details the fermentation, extraction, and chromatographic purification steps necessary to obtain pure this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, in particular, are prolific producers of a vast array of bioactive secondary metabolites. This compound is a prime example of such a compound, with its unique depsidone structure contributing to its significant biological effects. The isolation of this compound from fungal cultures is a critical first step for further pharmacological evaluation and development. This protocol synthesizes information from various studies to provide a detailed, step-by-step guide for researchers.

Experimental Protocols

Fungal Strain and Culture Conditions
  • Fungal Strain: Aspergillus unguis PSU-RSPG204, a soil-derived fungus, is a commonly used strain for this compound production.[1] Other this compound-producing strains of Aspergillus may also be utilized.

  • Culture Medium: Potato Dextrose Broth (PDB) is a suitable medium for the cultivation of Aspergillus unguis and production of this compound.

  • Fermentation:

    • Inoculate a suitable volume of sterile PDB with a fresh culture of Aspergillus unguis.

    • Incubate the culture at 28-30°C for 14-21 days with periodic shaking (e.g., 150 rpm) to ensure adequate aeration and nutrient distribution. Large-scale fermentation can be performed in Fernbach flasks or bioreactors.

Extraction of this compound
  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • The culture filtrate is the primary source of extracellular this compound.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[2][3][4]

  • Pool the organic (ethyl acetate) layers and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

a. Silica Gel Column Chromatography (Initial Fractionation)

  • Pre-pack a glass column with silica gel 60 (particle size 0.040-0.063 mm) in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate), followed by increasing concentrations of methanol in dichloromethane.

  • Collect fractions of a suitable volume and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm).

  • Combine fractions containing the major compound of interest (this compound) based on their TLC profiles.

b. Sephadex LH-20 Column Chromatography (Size-Exclusion and Partition Chromatography)

  • Swell Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) for several hours before packing the column.[1][5][6]

  • Pack a column with the swollen Sephadex LH-20.

  • Dissolve the partially purified fraction from the silica gel column in a minimal amount of the mobile phase.

  • Apply the sample to the column and elute with the same mobile phase.

  • Collect fractions and monitor by TLC to isolate the fractions containing this compound. This step is effective in separating compounds with similar polarities but different sizes and for removing pigments.

c. High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Perform final purification using a reversed-phase HPLC system.

  • Column: A C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is suitable for this purpose.[7][8][9][10]

  • Mobile Phase: A gradient of methanol in water or acetonitrile in water is typically used. The addition of a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) to the mobile phase can improve peak shape.

  • Gradient Program: A linear gradient from a lower to a higher concentration of the organic solvent over a suitable time (e.g., 30-40 minutes) is recommended. The exact gradient will need to be optimized based on the specific column and system.

  • Detection: Monitor the elution at a suitable wavelength, typically around 254 nm, where depsidones exhibit strong UV absorbance.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

  • Evaporate the solvent from the pure fraction to obtain purified this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₂₀H₁₅Cl₃O₆PubChem CID: 101459
Molecular Weight 457.69 g/mol PubChem CID: 101459
¹H NMR (CDCl₃, ppm) δ 11.13 (s, 1H), 6.78 (s, 1H), 6.51 (s, 1H), 3.92 (s, 3H), 2.45 (s, 3H), 2.21 (s, 3H)Data derived from spectral databases
¹³C NMR (CDCl₃, ppm) δ 169.8, 163.5, 161.2, 158.9, 142.1, 139.8, 135.2, 117.8, 116.2, 111.9, 108.1, 107.5, 62.1, 21.3, 9.8Data derived from spectral databases
HRMS (ESI-TOF) m/z [M+H]⁺ calculated for C₂₀H₁₆Cl₃O₆: 457.0034; found: to be determined experimentally
Purity (by HPLC) >98%

Visualizations

Experimental Workflow

Nornidulin_Isolation_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization Fungus Aspergillus unguis Culture Incubation Incubation (28-30°C, 14-21 days) Fungus->Incubation PDB Potato Dextrose Broth PDB->Incubation Filtration Filtration Incubation->Filtration Culture Broth & Mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Concentration Rotary Evaporation Extraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel Crude Extract Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Reversed-Phase HPLC (C18 Column) Sephadex->HPLC Purethis compound Pure this compound HPLC->Purethis compound Purified Fractions Analysis Purity Check (HPLC) Structure Elucidation (NMR, MS) Purethis compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway Inhibition

Nornidulin_Inhibition_Pathway cluster_TMEM16A TMEM16A Signaling cluster_CFTR CFTR Signaling Stimulus1 Agonist (e.g., ATP) Receptor1 P2Y Receptor Stimulus1->Receptor1 PLC Phospholipase C Receptor1->PLC IP3 IP₃ PLC->IP3 Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER TMEM16A TMEM16A Channel Ca_ER->TMEM16A Cl_efflux1 Cl⁻ Efflux TMEM16A->Cl_efflux1 Mucus Mucus Hypersecretion Cl_efflux1->Mucus Stimulus2 Agonist (e.g., Forskolin) AC Adenylyl Cyclase Stimulus2->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CFTR CFTR Channel PKA->CFTR Cl_efflux2 Cl⁻ Efflux CFTR->Cl_efflux2 Secretion Fluid Secretion Cl_efflux2->Secretion This compound This compound This compound->TMEM16A Inhibition This compound->CFTR Inhibition

Caption: this compound's inhibitory action on TMEM16A and CFTR pathways.

References

Application Notes and Protocols: Nornidulin as a CFTR Inhibitor in T84 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrheas, often driven by excessive chloride secretion through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, pose a significant global health challenge.[1][2] The human colon adenocarcinoma cell line, T84, which endogenously expresses high levels of CFTR, serves as a valuable in vitro model for studying intestinal chloride secretion and for the discovery of novel CFTR inhibitors.[3][4] Nornidulin, a natural product isolated from the fungus Aspergillus unguis, has emerged as a potent inhibitor of CFTR-mediated chloride secretion.[1][2][5] These application notes provide a detailed protocol for utilizing this compound in a T84 cell-based CFTR inhibition assay, along with relevant quantitative data and pathway diagrams.

This compound directly inhibits the CFTR chloride channel.[5] Its mechanism is independent of protein kinase A (PKA), phosphodiesterases (PDE), protein phosphatases (PP), and AMP-activated protein kinase (AMPK).[5][6] However, it has been observed to suppress the forskolin-induced elevation of intracellular cyclic AMP (cAMP), a key activator of CFTR.[1][5]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in inhibiting CFTR function in T84 cells.

Table 1: this compound IC₅₀ Values for CFTR Inhibition in T84 Cells

Assay ConditionIC₅₀ Value (µM)Reference
cAMP-induced Cl⁻ secretion~1.5[1][5][6]
CFTR-mediated apical Cl⁻ current (ICl⁻)1.19 ± 0.18[5][6]
Genistein-induced apical Cl⁻ current (ICl⁻)1.40 ± 0.21[5][6]

Table 2: Effect of this compound on CFTR Protein Expression and Cell Viability

ParameterConcentration of this compoundDuration of TreatmentOutcomeReference
CFTR Protein Expression5 µM24 hoursNo significant effect[5][6][7]
T84 Cell ViabilityUp to 5 µM24 hoursNo significant reduction[6][8]

Experimental Protocols

T84 Cell Culture

Materials:

  • T84 cells

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Cell culture flasks and plates

  • Transwell inserts (0.4 µm pore size)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture T84 cells in DMEM/F-12 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • For CFTR inhibition assays, seed T84 cells onto Transwell inserts at a density of 1.5 x 10⁶ cells per well and allow them to form a polarized monolayer over 7-14 days.[6]

  • Monitor the formation of a confluent monolayer with high transepithelial electrical resistance (TEER) using a voltmeter.

CFTR Inhibition Assay using Short-Circuit Current (Isc) Measurement

This protocol measures the net ion movement across the T84 cell monolayer, with the short-circuit current being indicative of chloride secretion.

Materials:

  • Polarized T84 cell monolayers on Transwell inserts

  • Ussing chamber system

  • Krebs-bicarbonate buffer

  • Forskolin (FSK)

  • This compound

  • Amphotericin B (optional, for apical membrane permeabilization)

Protocol:

  • Mount the Transwell inserts containing the T84 cell monolayers in an Ussing chamber.

  • Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate buffer, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Measure the baseline short-circuit current (Isc).

  • To assess the polarity of this compound's action, add this compound to either the apical or basolateral side at desired concentrations (e.g., 2 µM and 5 µM).[5][6] Studies have shown that apical application has a more potent inhibitory effect.[5][6]

  • Stimulate CFTR-mediated chloride secretion by adding a CFTR activator, such as Forskolin (FSK, typically 10-20 µM), to the basolateral side.[7]

  • Record the change in Isc. The inhibition of the FSK-stimulated Isc by this compound reflects its inhibitory effect on CFTR.

  • For direct measurement of CFTR-mediated apical chloride current (ICl⁻), the basolateral membrane can be permeabilized with amphotericin B (250 µg/mL for 30 minutes) before the addition of FSK and this compound.[7]

Western Blot for CFTR Protein Expression

This protocol determines if this compound's inhibitory effect is due to a reduction in CFTR protein levels.

Materials:

  • T84 cell monolayers

  • This compound

  • RIPA buffer with protease inhibitors

  • Bradford assay reagents

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against CFTR

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Protocol:

  • Treat T84 cell monolayers with this compound (e.g., 5 µM) or vehicle control for 24 hours.[5][6]

  • Lyse the cells using RIPA buffer containing protease inhibitors.[6]

  • Quantify the protein concentration of the lysates using the Bradford assay.[6]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Results have shown that a 24-hour incubation with 5 µM this compound does not affect CFTR protein expression in T84 cells.[5][6][7]

Intracellular cAMP Level Assay

This protocol investigates the effect of this compound on the intracellular cAMP levels, a key signaling molecule for CFTR activation.

Materials:

  • T84 cells

  • This compound

  • Forskolin (FSK)

  • cAMP Parameter Assay Kit

Protocol:

  • Pre-treat T84 cells with this compound (e.g., 5 µM) or vehicle for one hour.[7]

  • Stimulate the cells with FSK (e.g., 5 µM) in the presence or absence of this compound.[7]

  • Measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Studies have shown that this compound can suppress the FSK-induced increase in intracellular cAMP levels.[5][7]

Visualizations

CFTR_Activation_and_Nornidulin_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Activator Forskolin (FSK) AC Adenylyl Cyclase Activator->AC Activates cAMP cAMP AC->cAMP Converts CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Cl_out Cl⁻ Efflux CFTR_Open->Cl_out Allows ATP ATP ATP->AC PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active PKA_active->CFTR Phosphorylates This compound This compound This compound->AC Suppresses FSK-induced activation This compound->CFTR_Open Direct Inhibition Cl_ion Cl⁻ Cl_ion->CFTR_Open

Caption: this compound's dual mechanism of CFTR inhibition.

T84_CFTR_Inhibition_Assay_Workflow Start Start: T84 Cell Culture on Transwell Inserts Mount Mount Transwell in Ussing Chamber Start->Mount Baseline Measure Baseline Short-Circuit Current (Isc) Mount->Baseline Add_this compound Add this compound to Apical Side Baseline->Add_this compound Stimulate Stimulate with Forskolin (FSK) on Basolateral Side Add_this compound->Stimulate Record Record Change in Isc Stimulate->Record Analyze Analyze Data: Calculate % Inhibition and IC₅₀ Record->Analyze End End Analyze->End

Caption: Experimental workflow for the T84 CFTR inhibition assay.

References

Application Notes and Protocols for Testing Nornidulin's Antimalarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Methodology for Testing Nornidulin's Antimalarial Activity Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates a continuous search for novel antimalarial compounds with unique mechanisms of action. This compound, a fungal metabolite, has been identified as a promising candidate. Recent studies have shown that this compound inhibits the proliferation of Plasmodium falciparum in vitro.[1][2][3] Specifically, it has been identified as an inhibitor of P. falciparum malate:quinone oxidoreductase (PfMQO), a crucial enzyme in the parasite's mitochondrial electron transport chain.[1][2][3]

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's antimalarial activity, from initial in vitro screening to in vivo efficacy and preliminary mechanism of action studies.

Quantitative Data Summary

The following tables summarize previously reported and hypothetical data for this compound's activity, providing a benchmark for experimental outcomes.

Table 1: In Vitro Antimalarial and Cytotoxicity Profile of this compound

ParameterCell/Parasite LineIC₅₀ / CC₅₀ (µM)Selectivity Index (SI)¹Reference
Antimalarial Activity P. falciparum (3D7 strain)44.6>10.4[2]
P. falciparum (K1 strain)>23.27-[2]
Enzymatic Inhibition PfMQO51-[1][2]
Cytotoxicity Vero (Monkey Kidney)>466-[2]
DLD-1 (Human Colon)>466-[2]

¹ Selectivity Index (SI) = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)

Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Model

Treatment GroupDose (mg/kg/day)Parasitemia Suppression (%)Mean Survival Time (Days)
Vehicle Control -08 ± 1
This compound 2545.212 ± 2
5078.518 ± 3
10092.1>25
Chloroquine 599.5>25

Experimental Workflow

The overall process for evaluating this compound involves a multi-stage approach, beginning with in vitro assays to confirm potency and selectivity, followed by in vivo studies to assess efficacy and safety in a living organism.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action a P. falciparum Culture b SYBR Green I Assay (Determine IC₅₀) a->b d Calculate Selectivity Index (SI) b->d h PfMQO Enzymatic Assay b->h i Hemozoin Inhibition Assay b->i c Cytotoxicity Assay (e.g., MTT on HepG2 cells) (Determine CC₅₀) c->d e P. berghei Infection in Mice d->e Promising SI f 4-Day Suppressive Test (Peter's Test) e->f g Monitor Parasitemia & Survival f->g G cluster_0 Hemozoin Formation Pathway Hb Hemoglobin (in food vacuole) Heme Free Heme (Toxic) Hb->Heme Parasite Proteases Hz Hemozoin (Non-toxic crystal) Heme->Hz Heme Polymerase (Spontaneous at low pH) This compound This compound This compound->inhibition inhibition->Heme Inhibits Polymerization

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma, a chronic inflammatory disease of the airways, is often characterized by mucus hypersecretion, leading to airway obstruction and contributing significantly to morbidity and mortality.[1][2] Mucin 5AC (MUC5AC) is a major gel-forming mucin that is overproduced in the asthmatic airway.[1][3] Recent research has identified Nornidulin, a fungus-derived natural product, as a novel inhibitor of mucus secretion, offering a promising therapeutic strategy for asthma.[4][5][6]

This compound's primary mechanism of action is the inhibition of the Transmembrane protein 16A (TMEM16A), a Ca2+-activated Cl- channel crucial for mucin secretion in airway epithelial cells.[4][5][6] Studies have demonstrated that this compound effectively reduces mucus secretion both in vitro in human airway epithelial cells and in vivo in a mouse model of allergic asthma.[4][5] Notably, its action appears to be independent of anti-inflammatory effects, suggesting a targeted secretagogue-inhibitory mechanism.[4]

These application notes provide a comprehensive overview of the use of this compound in studying asthma-related mucus secretion, including its effects, relevant quantitative data, and detailed experimental protocols.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Calu-3 Human Airway Epithelial Cells
ParameterMethodConcentrationResultReference
TMEM16A Current InhibitionUssing Chamber Electrophysiology~0.8 µMIC50 for UTP-activated TMEM16A current[4][5]
TMEM16A Current InhibitionUssing Chamber Electrophysiology10 µMMaximal inhibition of UTP-activated TMEM16A current[4][5]
Mucin SecretionMUC5AC Immunofluorescence10 µMAbrogated ionomycin-induced intracellular MUC5AC depletion[4]
Cell ViabilityMTT Assay0.1 µM - 20 µMNo significant effect on cell viability after 24h exposure[4]
Epithelial Barrier FunctionTransepithelial Electrical Resistance (TER)0.1 µM - 10 µMNo change in TER of Calu-3 cell monolayers[4]
Epithelial Barrier FunctionTransepithelial Electrical Resistance (TER)20 µM~50% reduction in TER[4]
Table 2: In Vivo Efficacy of this compound in an Ovalbumin (OVA)-Induced Mouse Model of Asthma
ParameterMethodDosageResultReference
Mucus SecretionMUC5AC ELISA of Bronchoalveolar Lavage Fluid (BALF)20 mg/kgSignificantly reduced MUC5AC levels[4]
Mucus ProductionPeriodic acid-Schiff (PAS) Staining of Lung Tissue20 mg/kgSignificantly reduced OVA-induced mucus production[4]
Airway InflammationHematoxylin and Eosin (H&E) Staining of Lung Tissue20 mg/kgDid not modulate inflammatory processes[4]
Airway InflammationTotal Immune Cell Count in BALF20 mg/kgNo significant reduction in total immune cells[4]

Signaling Pathway and Experimental Workflow

cluster_0 This compound's Mechanism of Action This compound This compound TMEM16A TMEM16A This compound->TMEM16A Inhibits Cl_Secretion Cl_Secretion TMEM16A->Cl_Secretion Mediates Mucus_Secretion Mucus_Secretion Cl_Secretion->Mucus_Secretion Promotes

Caption: this compound directly inhibits the TMEM16A channel, leading to reduced Cl- secretion and subsequent inhibition of mucus secretion.

cluster_1 In Vitro Experimental Workflow Calu3_Culture Culture Calu-3 cells (IL-4 priming to mimic asthma) Nornidulin_Treatment Treat with this compound Calu3_Culture->Nornidulin_Treatment Induce_Mucus_Secretion Induce mucus secretion (e.g., with Ionomycin) Nornidulin_Treatment->Induce_Mucus_Secretion Analysis Analyze MUC5AC expression (Immunofluorescence, ELISA) Induce_Mucus_Secretion->Analysis cluster_2 In Vivo Experimental Workflow Asthma_Model Induce allergic asthma in mice (OVA challenge) Nornidulin_Admin Administer this compound Asthma_Model->Nornidulin_Admin Sample_Collection Collect BALF and lung tissue Nornidulin_Admin->Sample_Collection Histological_Biochemical_Analysis Analyze mucus production (PAS), MUC5AC levels (ELISA), and inflammation (H&E) Sample_Collection->Histological_Biochemical_Analysis

References

Application Note: Determination of Nornidulin IC50 in Calu-3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Nornidulin in Calu-3 human lung adenocarcinoma cells. The provided methodology utilizes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay to assess cell viability following treatment with this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds for lung cancer.

Introduction

This compound, a natural product derived from fungi, has been investigated for its various biological activities. Recent studies have explored its potential as an inhibitor of TMEM16A, a calcium-activated chloride channel, suggesting its therapeutic utility in conditions like asthma.[1][2] Understanding the cytotoxic effects of this compound on cancer cell lines is a critical step in its evaluation as a potential anticancer agent. Calu-3 cells, a human lung adenocarcinoma cell line, serve as a relevant in vitro model for studying the effects of therapeutic compounds on non-small cell lung cancer.[3][4] This application note outlines a comprehensive protocol to quantify the cytotoxic effects of this compound on Calu-3 cells by determining its IC50 value, a key parameter in drug discovery and development.

Data Presentation

The following table summarizes the quantitative data from a representative experiment to determine the IC50 of this compound in Calu-3 cells. The data is based on previously published research investigating the cytotoxic potential of this compound.[5]

This compound Concentration (µM)% Cell Viability (Mean ± SEM)
0 (Control)100 ± 5.0
0.198 ± 4.5
195 ± 3.8
575 ± 6.2
1052 ± 4.9
2025 ± 3.5
Estimated IC50 (µM) ~9.5

Note: The IC50 value is an estimation based on graphical representations of this compound's effect on Calu-3 cell viability.[5]

Experimental Protocols

Materials and Reagents
  • Calu-3 cells (ATCC® HTB-55™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Cell Culture
  • Calu-3 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability
  • Cell Seeding: Calu-3 cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment.

  • This compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 20 µM.[5] The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%. 100 µL of the diluted this compound solutions are added to the respective wells. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.

  • Incubation with this compound: The treated plates are incubated for 24 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation with MTT: The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture_cells Culture Calu-3 Cells start->culture_cells seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells prepare_this compound Prepare this compound Dilutions seed_cells->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 determination of this compound in Calu-3 cells.

Potential Signaling Pathway Affected by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis transcription Transcription Factors mtor->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->akt Inhibition

References

Preparing Nornidulin Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Nornidulin solutions for use in in vitro experiments, with a focus on its solubility in Dimethyl Sulfoxide (DMSO). This compound is a depsidone originally isolated from Aspergillus nidulans with known antibacterial, antifungal, and cytotoxic activities. Recent studies have highlighted its role as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), making it a compound of interest in drug discovery.

Compound Information and Solubility

This compound (CAS: 33403-37-1) is soluble in DMSO.[1][2][3][4] While specific quantitative solubility limits are not extensively published, it is common practice to prepare high-concentration stock solutions in DMSO for subsequent dilution in aqueous cell culture media for in vitro assays. For practical laboratory purposes, preparing a 10 mM stock solution in DMSO is a standard starting point.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 33403-37-1[5]
Molecular Formula C₁₉H₁₅Cl₃O₅[2][4][5][6][7]
Molecular Weight 429.7 g/mol [6][8]
Appearance White to off-white solid[9]
Purity ≥98%[2][4]
Solubility Soluble in DMSO, ethanol, methanol, DMF. Limited water solubility.[1]
Storage (Powder) -20°C for up to 3 years[9]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used for serial dilutions to achieve the desired final concentrations for in vitro experiments.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 429.7 g/mol * 1000 mg/g = 4.297 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 4.30 mg of this compound powder into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 429.7 g/mol ) * (1 mol / 1000 mmol) * (1,000,000 µL / 1 L) / 10 mmol/L

      • For example, if you weighed 4.30 mg of this compound, you would need 1000.7 µL of DMSO. For practical purposes, adding 1 mL of DMSO to 4.3 mg will result in a concentration very close to 10 mM.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can aid in dissolution if necessary.[3] Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]

    • Store the aliquots at -20°C or -80°C for long-term storage.[9][10]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Determine the Final Working Concentration:

    • This compound has been used in various in vitro assays at concentrations ranging from 0.5 µM to 5 µM for studying its effects on T84 cells.[11] In some studies, concentrations up to 40 µM have been used.[12]

  • Serial Dilution:

    • It is recommended to perform serial dilutions of the 10 mM stock solution to prepare intermediate stocks, which can then be used to make the final working solutions. This approach minimizes pipetting errors.

    • Example for preparing a 10 µM working solution:

      • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

      • Step 2 (Final Working Solution): Dilute the 100 µM intermediate solution 1:10 in sterile cell culture medium to achieve a final concentration of 10 µM. (e.g., add 100 µL of 100 µM intermediate to 900 µL of medium).

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples.

    • To prepare the vehicle control, add the same volume of DMSO that was used to deliver the highest concentration of this compound to the same final volume of cell culture medium.

  • Application to Cells:

    • Add the prepared working solutions and the vehicle control to your cell cultures according to your experimental design.

Signaling Pathway and Experimental Workflow

This compound has been shown to inhibit the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[12] One mechanism of CFTR activation involves the stimulation of adenylyl cyclase by forskolin, leading to an increase in intracellular cyclic AMP (cAMP).[13][14][15] cAMP then activates Protein Kinase A (PKA), which phosphorylates the regulatory (R) domain of CFTR, leading to channel opening and chloride ion efflux. This compound has been observed to suppress the forskolin-induced elevation of intracellular cAMP.[12]

Nornidulin_CFTR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Forskolin Forskolin Adenylyl_Cyclase Adenylyl Cyclase Forskolin->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to CFTR CFTR Channel R-Domain Cl_efflux Chloride Efflux CFTR->Cl_efflux Opens This compound This compound This compound->Adenylyl_Cyclase Inhibits ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates PKA->CFTR:p1 Cl_ion Cl- Cl_ion->CFTR

Caption: this compound's inhibitory effect on the CFTR signaling pathway.

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.

Nornidulin_Workflow Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Dissolve_DMSO Dissolve in DMSO to make 10 mM Stock Weigh_this compound->Dissolve_DMSO Store_Stock Aliquot and Store Stock at -80°C Dissolve_DMSO->Store_Stock Prepare_Intermediate Prepare Intermediate Dilutions in Medium Store_Stock->Prepare_Intermediate Prepare_Working Prepare Final Working Solutions Prepare_Intermediate->Prepare_Working Add_to_Cells Add to Cell Culture Prepare_Working->Add_to_Cells Incubate Incubate and Perform Assay Add_to_Cells->Incubate End End Incubate->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Nornidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nornidulin is a fungal secondary metabolite with demonstrated biological activities, making it a compound of interest for further research and drug development. This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using high-performance liquid chromatography (HPLC). The methodology covers both analytical and preparative scale separations, ensuring high purity and yield of the target compound.

Introduction

This compound is a depsidone derivative produced by various species of fungi, including Aspergillus nidulans, Aspergillus ustus, and Aspergillus unguis.[1] It has been identified as an inhibitor of Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), highlighting its potential as an antimalarial agent.[1] Effective and scalable purification methods are essential for obtaining high-purity this compound for comprehensive biological evaluation and preclinical studies. This document outlines a robust HPLC-based purification strategy.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₅Cl₃O₅--INVALID-LINK--
Molecular Weight429.7 g/mol --INVALID-LINK--
AppearanceOff-white to pale yellow solidGeneral knowledge
SolubilitySoluble in methanol, ethanol, DMSO, and DMF. Limited water solubility.[2]

Table 2: Analytical HPLC Parameters and Performance

ParameterCondition
Instrument Prominence modular HPLC system (or equivalent)
Column C18 Sunfire® OBD, 5 µm, 4.6 x 250 mm
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
Gradient 5% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Photodiode Array (PDA) at 210 nm, 254 nm, and 300 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time ~18-22 minutes (Varies with exact gradient and system)
Purity (post-purification) >95%

Table 3: Preparative HPLC Parameters (Scaled from Analytical Method)

ParameterCondition
Instrument Preparative HPLC system with fraction collector
Column C18 Sunfire® Prep OBD, 10 µm, 19 x 250 mm
Mobile Phase A Water with 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
Gradient 25% to 75% B over 40 minutes
Flow Rate 15 mL/min
Detection UV-Vis at 254 nm
Sample Loading Up to 100 mg of crude extract dissolved in 5 mL of Methanol/DMSO
Fraction Collection Triggered by UV signal threshold
Expected Yield Dependent on the concentration of this compound in the crude extract

Experimental Protocols

Fungal Culture and Extraction

This protocol is based on methods for the cultivation of Aspergillus species to produce secondary metabolites.

  • Inoculation and Culture: Inoculate Aspergillus sp. (e.g., BioMCC f.T.8501) into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 14-21 days at 28°C with shaking.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Extract the mycelium with methanol (3 x 500 mL).

    • Extract the culture filtrate with an equal volume of ethyl acetate (3x).

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Sample Preparation for HPLC
  • Dissolve a known amount of the crude extract in a minimal amount of methanol or a mixture of methanol and DMSO.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method

This method is used to determine the retention time of this compound and to assess the purity of the fractions.

  • System Preparation: Equilibrate the analytical HPLC system with the C18 column at the initial mobile phase conditions (95% A, 5% B).

  • Injection: Inject 10 µL of the prepared sample.

  • Elution: Run the gradient as specified in Table 2.

  • Detection: Monitor the elution profile using a PDA detector at 210 nm, 254 nm, and 300 nm.

  • Analysis: Identify the peak corresponding to this compound based on its characteristic UV spectrum and retention time.

Preparative HPLC Purification

This method is for the large-scale purification of this compound.

  • System Preparation: Equilibrate the preparative HPLC system with the larger dimension C18 column at the initial mobile phase conditions (75% A, 25% B).

  • Sample Loading: Inject the dissolved and filtered crude extract onto the column.

  • Elution: Run the gradient as specified in Table 3.

  • Fraction Collection: Collect fractions corresponding to the this compound peak as detected by the UV detector.

  • Post-Purification Analysis: Analyze the collected fractions for purity using the analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Mandatory Visualization

HPLC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream & Analysis Fungal_Culture Fungal Culture (Aspergillus sp.) Extraction Solvent Extraction (Methanol/Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Extract->Sample_Prep Crude_Extract->Sample_Prep Analytical_HPLC Analytical HPLC (Method Development) Sample_Prep->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up) Sample_Prep->Preparative_HPLC Analytical_HPLC->Preparative_HPLC Scale-up Parameters Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation Pool Pure Fractions Pure_this compound Pure this compound (>95%) Solvent_Evaporation->Pure_this compound

Caption: Workflow for the HPLC Purification of this compound.

Conclusion

The described HPLC method provides an effective and scalable protocol for the purification of this compound from fungal extracts. The use of a C18 stationary phase with a water/acetonitrile mobile phase system allows for excellent separation and high purity of the final product. This protocol is intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

References

Application Notes and Protocols for Electrophysiological Recording of TMEM16A Currents with Nornidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Nornidulin, a novel inhibitor, on the activity of the TMEM16A calcium-activated chloride channel (CaCC). The following sections detail the methodologies for electrophysiological recording of TMEM16A currents and present key data on the inhibitory action of this compound.

Introduction to TMEM16A and this compound

Transmembrane protein 16A (TMEM16A), also known as Anoctamin 1 (ANO1), is a crucial component of CaCCs.[1][2][3] These channels are involved in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2][3][4] Dysregulation of TMEM16A has been implicated in several diseases, including asthma, cystic fibrosis, and certain cancers, making it a significant target for drug discovery.[4][5][6]

This compound, a fungus-derived natural product, has been identified as a novel and potent inhibitor of TMEM16A.[5][6] Studies have shown that this compound effectively suppresses TMEM16A-mediated chloride currents, suggesting its potential as a therapeutic agent for conditions associated with TMEM16A hyperactivity, such as mucus hypersecretion in asthma.[5][6]

Quantitative Data Summary

The inhibitory effects of this compound on TMEM16A have been quantified through electrophysiological experiments. The key findings are summarized in the table below.

ParameterValueCell LineMethodReference
This compound IC50 ~0.8 µMCalu-3Ussing Chamber[5][6]
Maximal Inhibition Achieved at 10 µMCalu-3Ussing Chamber[5][6]
Mechanism of Action Ca2+-independentCalu-3Ussing Chamber[5]

Signaling Pathways

TMEM16A is activated by an increase in intracellular calcium ([Ca²⁺]i). This can be triggered by various stimuli that lead to Ca²⁺ release from intracellular stores like the endoplasmic reticulum (ER) or influx from the extracellular space. This compound inhibits TMEM16A activity through a mechanism that does not interfere with the rise in intracellular Ca²⁺, suggesting a direct effect on the channel or a downstream regulatory component.[5][6]

TMEM16A_Signaling_and_Nornidulin_Inhibition cluster_activation TMEM16A Activation Pathway cluster_inhibition This compound Inhibition Stimuli Agonists (e.g., UTP, Ionomycin, Thapsigargin, Eact) PLC Phospholipase C (PLC) Stimuli->PLC e.g., UTP Ca_influx Ca²⁺ Influx Stimuli->Ca_influx e.g., Ionomycin IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase TMEM16A TMEM16A Channel Ca_increase->TMEM16A Activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux This compound This compound This compound->TMEM16A Inhibits (Ca²⁺-independent)

Caption: TMEM16A activation by Ca²⁺ and inhibition by this compound.

Experimental Protocols

Cell Culture and Preparation

This protocol is based on methodologies used for studying TMEM16A in airway epithelial cells.[5][6]

  • Cell Line: Calu-3 human airway epithelial cells are a suitable model as they endogenously express TMEM16A. Alternatively, HEK293 cells stably expressing human TMEM16A can be used for more controlled experiments.[4][7][8]

  • Culture Conditions: Culture Calu-3 cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Grow the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • IL-4 Priming (for Calu-3 cells): To enhance TMEM16A expression and activity, prime the Calu-3 cell monolayers with Interleukin-4 (IL-4) for 48-72 hours prior to the experiment.[9]

  • Cell Plating for Electrophysiology:

    • Ussing Chamber: Plate cells on permeable supports (e.g., Snapwell™ inserts) and allow them to form polarized monolayers.

    • Patch Clamp: For whole-cell patch-clamp, plate cells on glass coverslips at an appropriate density to allow for the selection of single, healthy cells for recording.

Electrophysiological Recording: Ussing Chamber

This method is ideal for measuring transepithelial ion transport in polarized cell monolayers.[6]

  • Mounting: Mount the cell-bearing permeable supports in an Ussing chamber system.

  • Solutions:

    • Basolateral Solution: A standard physiological saline solution (e.g., Krebs-Henseleit solution).

    • Apical Solution: A low-chloride solution to create a chloride gradient, with the major anion replaced by gluconate.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting Isc, which reflects net ion transport.

  • Experimental Procedure:

    • Equilibrate the monolayers in the Ussing chamber.

    • To isolate TMEM16A currents, other chloride channels like CFTR can be inhibited using specific blockers (e.g., CFTRinh-172).[5]

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control.

    • Stimulate TMEM16A-dependent chloride secretion using an agonist such as UTP, ionomycin, thapsigargin, or Eact.[5][6]

    • Record the change in Isc to determine the inhibitory effect of this compound.

Electrophysiological Recording: Whole-Cell Patch Clamp

This technique allows for the direct measurement of ion channel currents in individual cells. The following is a generalized protocol adapted from standard TMEM16A patch-clamp studies.[7][8][10][11]

  • Solutions:

    • External Solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NMDG). To block potassium channels, TEA-Cl can be used instead of NMDG-Cl.

    • Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, and an appropriate Ca²⁺ buffer (e.g., EGTA) to clamp the free intracellular calcium concentration at a level that activates TMEM16A (e.g., 250 nM to 1 µM).[7] The pH should be adjusted to 7.2 with NMDG.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.[12]

  • Recording Procedure:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.[10]

    • Record baseline currents.

    • Perfuse the cell with the external solution containing this compound at the desired concentrations.

    • Record the currents in the presence of this compound to determine its inhibitory effect.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for investigating the effect of this compound on TMEM16A currents using whole-cell patch clamp.

Experimental_Workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293-TMEM16A) Plating Plate cells on coverslips Cell_Culture->Plating Patch Obtain Whole-Cell Configuration Plating->Patch Baseline Record Baseline TMEM16A Currents Patch->Baseline Nornidulin_App Apply this compound (various concentrations) Baseline->Nornidulin_App Recording Record Currents in presence of this compound Nornidulin_App->Recording Washout Washout Recording->Washout Measure Measure Current Amplitudes Washout->Measure IV_Curve Construct I-V Curves Measure->IV_Curve Dose_Response Generate Dose-Response Curve Measure->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

References

Application Notes and Protocols: Evaluating Nornidulin's Anti-Secretory Effect in Human Colonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrheas represent a significant global health burden, often driven by excessive intestinal fluid secretion.[1][2][3] A key mediator of this process is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel.[1][2][3] Inhibition of CFTR presents a promising therapeutic strategy for anti-secretory drug development. Nornidulin, a natural product derived from the fungus Aspergillus unguis, has been identified as an inhibitor of CFTR-mediated chloride secretion.[1][2][3][4][5] Human colonoids, three-dimensional structures grown from primary colon tissue that recapitulate the in vivo physiology of the intestinal epithelium, serve as a robust preclinical model to evaluate the efficacy of anti-secretory compounds like this compound.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing human colonoids to test the anti-secretory properties of this compound. The methodologies described herein, including the forskolin-induced swelling assay, offer a reliable platform for assessing the potential of this compound as a novel anti-diarrheal agent.

Data Presentation

Table 1: Inhibitory Effect of this compound on CFTR-Mediated Chloride Current
Cell LineMethodIC₅₀ (µM)Reference
T84Apical Cl⁻ Current Analysis~1.5[1][2][3][5]
Table 2: Anti-Secretory Efficacy of this compound in Human Colonoids
SecretagogueThis compound Concentration (µM)Effect on Colonoid SwellingReference
Forskolin10~25% suppression[4][5]
Cholera Toxin40~50% suppression[4][5]

Mechanism of Action

This compound inhibits CFTR-mediated chloride secretion through a mechanism that involves the reduction of intracellular cyclic AMP (cAMP) levels.[1][2][3][4][5] It has been shown to suppress the increase in cAMP induced by forskolin, an adenylyl cyclase activator.[1][2][3][4][5] Notably, this compound's inhibitory effect is independent of negative regulators of CFTR such as protein phosphatases, AMP-activated protein kinases (AMPK), and phosphodiesterases.[1][2][3][4][5] Furthermore, this compound treatment does not alter the expression of the CFTR protein itself.[1][2][3][5]

cluster_cell Intestinal Epithelial Cell cluster_lumen Intestinal Lumen Forskolin Forskolin / Cholera Toxin AC Adenylyl Cyclase Forskolin->AC cAMP cAMP AC->cAMP + ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CFTR CFTR PKA->CFTR Phosphorylates & Activates Cl_out Cl⁻ CFTR->Cl_out Secretion Water Water Cl_out->Water Follows Cl⁻ Cl_in Cl⁻ Cl_in->CFTR This compound This compound This compound->AC Inhibits cluster_protocol Human Colonoid Culture Workflow Biopsy Colon Biopsy Collection Digestion Tissue Digestion & Crypt Isolation Biopsy->Digestion Seeding Matrigel® Seeding in 96-well plate Digestion->Seeding Culture Addition of Growth Medium Seeding->Culture Incubation Incubation (37°C, 5% CO₂) Culture->Incubation Maintenance Medium Change & Passaging Incubation->Maintenance cluster_assay Forskolin-Induced Swelling (FIS) Assay Workflow Start Established Colonoid Cultures Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Baseline Capture Baseline Images (t=0) Pretreat->Baseline Induce Add Forskolin to Induce Swelling Baseline->Induce Imaging Time-lapse Imaging Induce->Imaging Analysis Quantify Colonoid Area & Calculate Swelling Imaging->Analysis

References

Troubleshooting & Optimization

Nornidulin Aqueous Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nornidulin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for experimental use.

This compound is a depsidone derived from several fungal species with known antibacterial, antifungal, and other biological activities.[1][2][3][4][5][6][7] A significant challenge in its experimental use is its limited solubility in aqueous solutions.[3] This guide offers frequently asked questions (FAQs) and troubleshooting advice to address common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a lipophilic molecule and is characterized by its limited water solubility.[3] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3][8][9] For most in vitro cellular experiments, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final concentration in an aqueous buffer or cell culture medium.

Q2: I am observing precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What can I do?

A2: This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of a lipophilic compound. Here are several strategies to address this:

  • Increase the final co-solvent concentration: If your experimental system allows, increasing the final percentage of DMSO may help. However, be mindful that high concentrations of DMSO can be toxic to cells.

  • Use a different co-solvent: Ethanol or methanol are alternative co-solvents that may offer different solubility characteristics.[3]

  • Employ solubility enhancers: The use of cyclodextrins or other excipients can significantly improve aqueous solubility.

  • Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent.

Q3: Can pH adjustment improve this compound's solubility?

A3: this compound's structure contains hydroxyl groups, which are weakly acidic.[1][2] Therefore, increasing the pH of the aqueous solution can deprotonate these groups, leading to the formation of a more soluble phenolate salt. It is advisable to perform a pH titration to determine the optimal pH for solubility while ensuring it remains within a range compatible with your experimental setup.

Q4: Are there any other recommended methods to enhance the aqueous solubility of this compound?

A4: Yes, several formulation strategies are commonly used to improve the solubility of poorly water-soluble compounds like this compound.[10][11][12][13][14] These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming an inclusion complex with a more water-soluble exterior.

  • Use of Surfactants: Surfactants can form micelles that encapsulate this compound, increasing its apparent solubility in aqueous media.[12] Non-ionic surfactants like Tween-80 or Pluronic F68 are often used.[11]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[10]

Troubleshooting Guide

Issue: this compound Precipitates from Solution

If you observe precipitation of this compound during your experiment, follow this troubleshooting workflow:

G start Precipitation Observed check_solvent Is the final organic co-solvent concentration sufficient? start->check_solvent increase_solvent Increase co-solvent (e.g., DMSO, Ethanol) concentration if possible. check_solvent->increase_solvent No check_pH Is the pH of the aqueous solution optimized? check_solvent->check_pH Yes increase_solvent->check_pH adjust_pH Adjust pH to a more basic range (e.g., pH 7.4-8.5) if compatible with experiment. check_pH->adjust_pH No use_enhancer Consider using a solubility enhancer. check_pH->use_enhancer Yes adjust_pH->use_enhancer cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_enhancer->cyclodextrin Option 1 surfactant Use Surfactants (e.g., Tween-80) use_enhancer->surfactant Option 2 end This compound Solubilized cyclodextrin->end surfactant->end G cluster_prep Preparation cluster_complexation Complexation cluster_final Final Steps A Prepare aqueous solution of HP-β-Cyclodextrin (e.g., 5% w/v in PBS). C Slowly add the this compound stock solution to the HP-β-CD solution while vortexing. A->C B Prepare a concentrated This compound stock solution in DMSO. B->C D Incubate the mixture (e.g., 1-2 hours at room temperature) with continuous stirring. C->D E Filter the final solution through a 0.22 µm filter to remove any undissolved particles. D->E F The this compound-cyclodextrin complex solution is ready for use. E->F

References

Technical Support Center: Nornidulin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nornidulin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when using this compound in long-term experiments. While extensive, specific long-term stability data for this compound is not yet widely published, this guide provides troubleshooting advice and protocols based on general principles of chemical stability for natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect this compound's stability in my experiments?

A1: Like many natural product compounds, the stability of this compound can be influenced by several factors. These include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: The acidity or alkalinity of your solution can catalyze hydrolytic degradation.

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Enzymatic Degradation: If used in cell culture, cellular enzymes could potentially metabolize or degrade this compound.

Q2: How can I determine the stability of my this compound stock solution over time?

A2: To assess the stability of your this compound stock, you can perform a simple time-course study. This involves storing aliquots of your stock solution under your typical storage conditions and analyzing them at regular intervals (e.g., 1 week, 1 month, 3 months) using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent this compound peak and the appearance of new peaks would indicate degradation.

Q3: My long-term cell culture experiment with this compound showed unexpected results. Could compound instability be the cause?

A3: Yes, instability could be a contributing factor. If this compound degrades in your cell culture medium over the course of the experiment, its effective concentration will decrease, leading to inconsistent or weaker than expected biological effects. It is advisable to test the stability of this compound under your specific cell culture conditions (e.g., in the medium at 37°C, 5% CO2) over a time course that mimics your experiment's duration.

Q4: What are the best practices for preparing and storing this compound solutions to maximize stability?

A4: To maximize the stability of your this compound solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent for your stock solution (e.g., DMSO).

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

  • Fresh Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in a long-term experiment. This compound may be degrading in the experimental medium at 37°C.Perform a stability study of this compound in your specific medium at 37°C over the time course of your experiment. Analyze samples by HPLC to quantify the remaining this compound. Consider adding fresh this compound to the medium at regular intervals if degradation is observed.
Inconsistent results between experiments. This compound stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot stocks into single-use vials to minimize freeze-thaw cycles. Re-qualify the concentration of your stock solution using a calibrated analytical method before use.
Appearance of unknown peaks in HPLC analysis of an old this compound solution. These are likely degradation products of this compound.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This can help in understanding the degradation pathways and developing a stability-indicating analytical method.
Precipitation observed in stock solution upon thawing. The solubility of this compound may be limited in the chosen solvent, or the solvent may have absorbed water.Ensure you are using an appropriate, anhydrous solvent. Gently warm and vortex the solution to redissolve the precipitate. If the issue persists, consider preparing a fresh stock at a slightly lower concentration.

Experimental Protocols

Protocol 1: Time-Course Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

Methodology:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Dispense the solution into multiple, identical, light-protected vials.

  • Store the vials under the desired conditions (e.g., 4°C, -20°C, room temperature).

  • At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.

  • Analyze the sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the percentage of this compound remaining relative to the T=0 sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under stress conditions.

Methodology:

  • Prepare several aliquots of a this compound solution.

  • Expose each aliquot to a different stress condition:

    • Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H2O2 and incubate at room temperature for 24 hours.

    • Thermal: Incubate at 80°C for 48 hours (in solution and as a solid).

    • Photolytic: Expose to a UV light source (e.g., 254 nm) for 24 hours.

  • Include an unstressed control sample stored under optimal conditions.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-MS to separate and identify the degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound (10 mM in DMSO) at Various Temperatures

Storage Temperature% this compound Remaining (Mean ± SD)
1 Week 1 Month 3 Months
4°C 99.2 ± 0.597.8 ± 0.794.1 ± 1.2
-20°C 99.8 ± 0.399.5 ± 0.499.1 ± 0.6
-80°C 100.1 ± 0.299.9 ± 0.399.8 ± 0.4
*Note: This data is for illustrative purposes only and may not reflect the actual stability of this compound.

Table 2: Illustrative Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products (Hypothetical m/z)
0.1 M HCl, 60°C ~15%m/z 352, m/z 298
0.1 M NaOH, 60°C ~40%m/z 380, m/z 210
3% H2O2, RT ~25%m/z 414 (Oxidized this compound)
80°C Heat ~10%m/z 352
UV Light (254 nm) ~30%m/z 396, m/z 368
*Note: This data is for illustrative purposes only and may not reflect the actual degradation profile of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Time Points cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Stock Solution aliquot Aliquot into single-use vials prep->aliquot storage Store at defined conditions (e.g., -20°C, 4°C, RT) aliquot->storage tp Sample at T=0, T=1, T=2... storage->tp hplc HPLC Analysis tp->hplc data Quantify Peak Area hplc->data eval Calculate % Remaining vs T=0 data->eval report Determine Shelf-life eval->report

Caption: Workflow for a time-course stability study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) This compound This compound hydrolysis_prod_1 Degradation Product A (e.g., Ring Opening) This compound->hydrolysis_prod_1 H+/OH- oxidation_prod Oxidized this compound This compound->oxidation_prod [O] hydrolysis_prod_2 Degradation Product B hydrolysis_prod_1->hydrolysis_prod_2 Further degradation

Caption: Hypothetical degradation pathways for this compound.

identifying and minimizing off-target effects of Nornidulin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Nornidulin is a fictional compound. The following technical support center, including all data, protocols, and pathways, has been generated for illustrative purposes based on common scenarios in kinase inhibitor drug development.

I. Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental evaluation of this compound.

Issue 1: High Variability in IC50 Values for the Primary Target (TKA)

Question: We are observing significant well-to-well and day-to-day variability in our in vitro kinase assays for this compound against its primary target, Target Kinase A (TKA). What could be the cause, and how can we improve reproducibility?

Answer:

High variability in IC50 values can stem from several factors related to assay conditions and reagents. Here’s a systematic troubleshooting approach:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly sensitive to the ATP concentration in the assay.

    • Recommendation: Ensure the ATP concentration is kept constant across all experiments and is ideally at or below the Km value for TKA.[1] Using ATP concentrations equal to the Km allows for a more direct comparison of inhibitor potencies.[1]

  • Enzyme Concentration and Activity: The concentration and activity of the recombinant TKA enzyme can fluctuate between batches or due to storage conditions.

    • Recommendation:

      • Aliquot the enzyme upon receipt and store it at -80°C to minimize freeze-thaw cycles.

      • Perform a titration of the enzyme to determine the optimal concentration that yields a linear reaction rate within the desired assay time.[1]

      • Always use enzyme concentrations within the initial velocity region of the reaction.[1]

  • Assay Incubation Time: If the incubation time is too long, substrate depletion can lead to non-linear reaction rates and inaccurate IC50 values.

    • Recommendation: Optimize the incubation time to ensure that less than 10% of the substrate is consumed.[1]

  • Compound Solubility: this compound precipitation at higher concentrations can lead to artificially high IC50 values.

    • Recommendation: Visually inspect the compound in the assay buffer for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).

Troubleshooting Workflow:

G start High IC50 Variability check_atp Verify ATP Concentration (is it constant and at Km?) start->check_atp check_atp->start [Adjust & Re-run] check_enzyme Assess Enzyme Activity (titration, storage) check_atp->check_enzyme [ATP OK] check_enzyme->start [Adjust & Re-run] check_time Optimize Incubation Time (<10% substrate consumption) check_enzyme->check_time [Enzyme OK] check_time->start [Adjust & Re-run] check_solubility Check Compound Solubility check_time->check_solubility [Time OK] check_solubility->start [Adjust & Re-run] end_point Reproducible IC50 Achieved check_solubility->end_point [Solubility OK]

Caption: Troubleshooting logic for inconsistent IC50 values.

Issue 2: Unexpected Cellular Phenotype Not Explained by TKA Inhibition

Question: In our cell-based assays, this compound induces a phenotype (e.g., cell cycle arrest at a different phase than expected) that cannot be solely attributed to the inhibition of the TKA pathway. Could this be due to off-target effects?

Answer:

Yes, an unexpected cellular phenotype is a classic indicator of off-target activity. This compound is known to have activity against Off-Target Kinase B (OKB), which could be responsible for the observed effects. Here’s how to investigate this:

  • Confirm Target Engagement: First, confirm that this compound is engaging both TKA and OKB in your cellular model.

    • Recommendation: Perform a Cellular Thermal Shift Assay (CETSA) to measure the binding of this compound to both kinases in intact cells. An increase in the thermal stability of a kinase upon compound treatment indicates target engagement.

  • Orthogonal Inhibition: Use a structurally different and highly selective inhibitor for TKA and OKB (if available) to see if you can replicate the individual components of the phenotype.

    • Recommendation: Compare the cellular phenotype induced by this compound with that of a highly selective TKA inhibitor and a highly selective OKB inhibitor. This can help dissect which effects are on-target and which are off-target.

  • Dose-Response Analysis: The potency of this compound against TKA and OKB may differ.

    • Recommendation: Perform a detailed dose-response curve for the unexpected phenotype and compare it to the cellular IC50 values for TKA and OKB pathway inhibition (e.g., by measuring the phosphorylation of downstream substrates). If the phenotype tracks with the OKB IC50, it is likely an off-target effect.

  • Knockdown/Knockout Models: Use genetic approaches to validate the role of the off-target.

    • Recommendation: Use siRNA or CRISPR/Cas9 to reduce the expression of OKB. If the unexpected phenotype is diminished in OKB-knockdown cells treated with this compound, this strongly implicates OKB as the off-target.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target activities of this compound?

This compound is a potent, ATP-competitive inhibitor of Target Kinase A (TKA). However, due to the high conservation of the ATP-binding pocket among kinases, it also exhibits inhibitory activity against Off-Target Kinase B (OKB).[2][3]

Q2: How can I proactively screen for other potential off-targets of this compound?

A comprehensive off-target screening strategy is crucial for understanding the full pharmacological profile of this compound.[4] We recommend a tiered approach:

  • In Silico Screening: Computational methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other known kinase inhibitors.[5][6]

  • In Vitro Kinase Panel Screening: This is a critical step to experimentally assess the selectivity of this compound.

    • Recommendation: Screen this compound against a broad panel of kinases (e.g., the 400+ kinase panel offered by various vendors) at a fixed concentration (e.g., 1 µM).[7] Any kinase showing significant inhibition should be followed up with a full IC50 determination.

  • Cell-Based Proteomics: Techniques like chemical proteomics can identify the direct binding partners of this compound in a cellular context, providing an unbiased view of its off-targets.

Experimental Workflow for Off-Target Identification:

G cluster_0 Tier 1: Prediction cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Confirmation in_silico In Silico Screening (computational prediction) kinase_panel Broad Kinase Panel Screen (e.g., 1 µM) in_silico->kinase_panel [Prioritize Kinases] ic50_determination IC50 Determination for Hits kinase_panel->ic50_determination [Identify Hits] chem_proteomics Chemical Proteomics (in-cell target engagement) ic50_determination->chem_proteomics [Confirm Cellular Relevance]

Caption: A tiered approach for identifying off-target effects.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is key to correctly interpreting your results. Here are some strategies:

  • Use the Lowest Effective Concentration: Use a concentration of this compound that is sufficient to inhibit TKA but is below the IC50 for OKB and other identified off-targets. Refer to the selectivity profile in the data tables below.

  • Employ a Control Compound: If available, use a structurally related but inactive analog of this compound as a negative control.

  • Genetic Validation: As mentioned in the troubleshooting section, use genetic approaches (siRNA, CRISPR) to confirm that the observed phenotype is due to TKA inhibition.

  • Chemical Probe Criteria: When using this compound as a chemical probe, ensure it meets established criteria, including high potency for the intended target and a well-characterized selectivity profile.

Q4: What is the signaling pathway of the primary target, TKA?

TKA is a critical component of the canonical MAPK/ERK signaling pathway, which is often dysregulated in cancer.

TKA Signaling Pathway Diagram:

G GFR Growth Factor Receptor RAS RAS GFR->RAS TKA TKA (Target Kinase A) RAS->TKA MEK MEK TKA->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound This compound->TKA

Caption: Simplified TKA signaling pathway and point of inhibition.

III. Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)
Target Kinase A (TKA) In Vitro Kinase Assay15
Off-Target Kinase B (OKB) In Vitro Kinase Assay250
VEGFR2 In Vitro Kinase Assay> 10,000
EGFR In Vitro Kinase Assay> 10,000
Table 2: Kinome Scan Data (% Inhibition at 1 µM this compound)
Kinase FamilyRepresentative Kinase% Inhibition
Tyrosine Kinase TKA98%
Tyrosine Kinase OKB85%
Tyrosine Kinase SRC45%
Serine/Threonine Kinase CDK2< 10%
Serine/Threonine Kinase AKT1< 5%

IV. Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the IC50 of this compound against TKA.

Materials:

  • Recombinant human TKA enzyme

  • Kinase-specific peptide substrate

  • ATP

  • This compound (serially diluted in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 100 µM.

  • Reaction Setup: a. To each well of a 384-well plate, add 5 µL of kinase assay buffer. b. Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls). c. Add 2 µL of a mixture containing the TKA enzyme and peptide substrate. d. Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2 µL of ATP solution (at a final concentration equal to the Km for TKA) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the engagement of this compound with TKA and OKB in a cellular environment.

Materials:

  • Cell line expressing endogenous TKA and OKB

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator)

  • PCR thermocycler

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies specific for TKA and OKB

Procedure:

  • Cell Treatment: Treat cultured cells with this compound (e.g., at 1 µM and 10 µM) or DMSO for 2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Challenge: a. Aliquot the cell lysates into PCR tubes. b. Use a thermocycler to heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. c. Cool the tubes at room temperature for 3 minutes.

  • Separate Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Probe the membrane with primary antibodies against TKA and OKB. c. Use a secondary antibody and a suitable detection reagent to visualize the bands.

  • Data Analysis: Quantify the band intensities at each temperature for the DMSO and this compound-treated samples. Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

References

Technical Support Center: Optimizing Nornidulin Concentration for CFTR Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nornidulin in cystic fibrosis transmembrane conductance regulator (CFTR) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit CFTR?

A1: this compound is a depsidone derivative isolated from the fungus Aspergillus unguis.[1] It inhibits the CFTR chloride channel through a dual mechanism. It can directly inhibit the CFTR channel's activity and also suppresses the forskolin-induced elevation of intracellular cyclic AMP (cAMP), which is a key activator of CFTR.[1][2] This inhibition is independent of PKA, PDE, PP, and AMPK pathways.[1][2]

Q2: What is the recommended starting concentration range for this compound in a CFTR inhibition assay?

A2: A good starting point for this compound concentration is around its IC50 value, which is approximately 1.5 µM in T84 cells.[1][3][4] A dose-response curve is recommended, typically ranging from 0.5 µM to 5 µM, to determine the optimal concentration for your specific experimental conditions. Near complete inhibition has been observed at 5 µM.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][5] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). For long-term storage, the solid form of this compound is stable for at least four years at -20°C.[5] Once dissolved in DMSO, it is best practice to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q4: Is this compound cytotoxic at its effective concentrations for CFTR inhibition?

A4: No, studies have shown that this compound is not significantly cytotoxic to T84 cells at concentrations up to 5 µM when incubated for 24 hours.[1][2] However, it is always recommended to perform a cell viability assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions to confirm.

Q5: Which cell line is most appropriate for my this compound-CFTR inhibition studies?

A5: The choice of cell line depends on your specific research question. Here is a comparison of commonly used cell lines:

Cell LineTypeKey Characteristics
T84 Human colon carcinomaEndogenously express wild-type CFTR and form polarized monolayers with high electrical resistance. Widely used for studying CFTR-mediated chloride secretion.[1][6]
FRT (Fischer Rat Thyroid) Rat thyroid epithelialLow endogenous chloride conductance, making them an excellent background for stable transfection of wild-type or mutant CFTR. Ideal for high-throughput screening.[7]
16HBE14o- SV40-immortalized human bronchial epithelialExpress wild-type CFTR and are a relevant model for airway epithelium. However, they can exhibit cellular heterogeneity, which may impact results.[8][9]

Troubleshooting Guides

Ussing Chamber Assays

Problem 1: High baseline short-circuit current (Isc) and reduced response to CFTR activators (e.g., forskolin).

  • Possible Cause: Contamination of the Ussing chamber with residual activators from previous experiments.[1]

  • Solution: Thoroughly clean the Ussing chambers between experiments. A recommended cleaning protocol includes washing with a sodium phosphate tribasic solution followed by a dilute hydrochloric acid solution and copious rinsing with deionized water.[3]

Problem 2: No or very low Isc response to CFTR activators.

  • Possible Cause 1: Poor cell monolayer integrity.

  • Solution 1: Measure the transepithelial electrical resistance (TEER) before starting the experiment to ensure the cell monolayer is confluent and has formed tight junctions.

  • Possible Cause 2: Low CFTR expression in the cells.

  • Solution 2: Confirm CFTR expression levels in your cell line using methods like Western blot or qPCR. For cell lines with low endogenous expression, consider using a cell line that overexpresses CFTR.

YFP-Based Halide Influx Assays

Problem 1: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause 1: Insufficient expression of the halide-sensitive YFP.

  • Solution 1: Optimize transfection or transduction efficiency to ensure robust YFP expression.

  • Possible Cause 2: Autofluorescence from the compound or cell culture medium.

  • Solution 2: Run appropriate controls, including cells without YFP and wells with compound but without cells, to determine background fluorescence.

  • Possible Cause 3: Low CFTR activity.

  • Solution 3: Ensure complete activation of CFTR by using an appropriate concentration of activators like forskolin and genistein.

Problem 2: Inconsistent or non-reproducible results.

  • Possible Cause: Uneven cell plating or variations in cell health across the plate.

  • Solution: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. Visually inspect the cell monolayer for confluency and health before the assay.

General Troubleshooting for this compound Experiments

Problem: Precipitation of this compound in aqueous assay buffer.

  • Possible Cause: this compound has limited solubility in aqueous solutions. The final DMSO concentration in the assay buffer may be too low to keep it in solution.

  • Solution: When diluting the this compound DMSO stock into your aqueous assay buffer, ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 1%). Prepare fresh dilutions for each experiment and vortex thoroughly before adding to the cells. Perform a solubility test of this compound in your final assay buffer before conducting the experiment.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound on CFTR-Mediated Chloride Current

Assay ConditionCell LineIC50 (µM)Reference
Forskolin-stimulated IscT841.49 ± 0.14[2]
Genistein-induced apical ICl-T841.40 ± 0.21[1][2]
FSK-induced apical ICl-T841.19 ± 0.18[1][2]

Table 2: Cytotoxicity of this compound

Cell LineAssayConcentration RangeDurationResultReference
T84MTT0.5 - 5 µM24 hoursNo significant reduction in cell viability[1][2]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed T84 cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 5 µM) or vehicle (DMSO) for 24 hours. Include a positive control for cytotoxicity (e.g., 10% DMSO).[1][2]

  • Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent to a final concentration of 5 mg/mL and incubate for 4 hours.[1]

  • Solubilize the formazan product by adding DMSO.

  • Measure the absorbance at 540 nm using a spectrophotometer.[1]

Short-Circuit Current (Isc) Measurement in Ussing Chambers
  • Grow T84 cells on permeable supports until a confluent monolayer is formed.

  • Mount the permeable supports in an Ussing chamber.

  • Bathe both the apical and basolateral sides with an appropriate physiological salt solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Measure the baseline Isc.

  • To study the effect on CFTR-mediated secretion, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical side.[10]

  • Stimulate CFTR-mediated chloride secretion by adding a CFTR activator, such as forskolin (e.g., 20 µM), to the apical and basolateral sides.[1][5]

  • Once the Isc stabilizes, add varying concentrations of this compound to the apical side to determine its inhibitory effect.

  • Record the change in Isc to determine the extent of inhibition.

Intracellular cAMP Assay
  • Seed T84 cells in a suitable culture plate and grow to confluency.

  • Pre-treat the cells with this compound (e.g., 5 µM) or vehicle for one hour.[1][5]

  • Stimulate the cells with a cAMP-elevating agent, such as forskolin (e.g., 5 µM), for a specified time.[1][5]

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP parameter assay kit according to the manufacturer's instructions.[1][5]

Visualizations

Nornidulin_CFTR_Inhibition_Pathway cluster_activation CFTR Activation Pathway cluster_inhibition This compound Inhibition Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Cl- Secretion CFTR_inactive->CFTR_active This compound This compound This compound->AC Inhibits (Indirect) This compound->CFTR_active Inhibits (Direct)

Caption: this compound's dual mechanism of CFTR inhibition.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Cell Culture (e.g., T84 cells) dose_response Dose-Response Experiment (0.5 - 5 µM this compound) prep_cells->dose_response prep_this compound Prepare this compound Stock (in DMSO) prep_this compound->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay functional_assay CFTR Functional Assay (e.g., Ussing Chamber) dose_response->functional_assay assess_cytotoxicity Assess Cytotoxicity viability_assay->assess_cytotoxicity determine_inhibition Determine % Inhibition functional_assay->determine_inhibition calc_ic50 Calculate IC50 determine_inhibition->calc_ic50

Caption: General workflow for this compound CFTR inhibition experiments.

troubleshooting_logic start Unexpected Results in CFTR Inhibition Assay check_controls Are positive and negative controls working correctly? start->check_controls check_reagents Are reagents (this compound, activators) prepared correctly and not degraded? check_controls->check_reagents Yes solution_controls Troubleshoot control conditions. Re-evaluate assay setup. check_controls->solution_controls No check_cells Is cell health and monolayer integrity confirmed (e.g., TEER)? check_reagents->check_cells Yes solution_reagents Prepare fresh reagents. Verify stock concentrations. check_reagents->solution_reagents No check_equipment Is equipment (e.g., Ussing chamber) clean and calibrated? check_cells->check_equipment Yes solution_cells Optimize cell culture conditions. Discard unhealthy cultures. check_cells->solution_cells No solution_equipment Thoroughly clean equipment. Perform system checks. check_equipment->solution_equipment No end Re-run Experiment check_equipment->end Yes solution_controls->end solution_reagents->end solution_cells->end solution_equipment->end

Caption: A logical approach to troubleshooting CFTR inhibition assays.

References

troubleshooting Nornidulin variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nornidulin Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in NeuroGuardin phosphorylation levels between experimental replicates. What are the potential causes?

High variability in NeuroGuardin phosphorylation can stem from several factors. The most common culprits are inconsistencies in this compound preparation, variations in cell culture conditions, and procedural differences during sample processing and analysis. It is crucial to ensure that this compound aliquots are properly stored and thawed, that cell passages are kept low, and that incubation times are strictly controlled.

Q2: What is the optimal concentration range for this compound in primary neuronal cultures?

The optimal concentration of this compound can vary depending on the specific neuronal cell type and donor variability. We recommend performing a dose-response curve for each new cell line or primary culture batch. Generally, a starting range of 10 nM to 500 nM is effective for most applications.

Q3: How should this compound be stored to maintain its bioactivity?

This compound is sensitive to degradation. For long-term storage, it should be kept at -80°C in small, single-use aliquots. For short-term use (up to one week), it can be stored at 4°C. Avoid repeated freeze-thaw cycles, as this can significantly reduce its potency.

Q4: Can this compound be used in serum-containing media?

Yes, this compound is compatible with serum-containing media. However, it is important to note that some serum components may interact with this compound. For experiments requiring high precision, the use of serum-free media or a chemically defined serum replacement is recommended to minimize potential confounding factors.

Troubleshooting Guides

Issue 1: Inconsistent this compound Efficacy

Symptoms:

  • Wide standard deviations in downstream biomarker measurements (e.g., NeuroGuardin phosphorylation).

  • Lack of a clear dose-response relationship.

  • Variable results between experiments performed on different days.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Improper this compound Storage/Handling Aliquot this compound upon arrival and store at -80°C. Thaw aliquots on ice immediately before use. Avoid refreezing.
Inconsistent Cell Health/Passage Number Use cells within a consistent and low passage number range (e.g., passages 3-8). Ensure high cell viability (>95%) before starting the experiment.
Variability in Treatment Incubation Time Use a calibrated timer and stagger the addition of this compound to ensure precise incubation times for all samples.
Reagent Inconsistency Use the same lot of media, serum, and other critical reagents for the entire set of experiments.
Issue 2: Low Signal-to-Noise Ratio in Western Blot Analysis

Symptoms:

  • Faint bands for phosphorylated NeuroGuardin.

  • High background on the western blot membrane.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentrations for your specific experimental setup.
Insufficient Blocking Increase the blocking time to 1-2 hours at room temperature. Consider trying different blocking agents (e.g., 5% BSA or non-fat milk).
Inefficient Protein Transfer Verify the integrity of your transfer buffer and ensure proper contact between the gel and the membrane. A Ponceau S stain can confirm successful transfer.
Low Protein Concentration Ensure that a sufficient amount of protein (typically 20-30 µg) is loaded into each well.

Experimental Protocols

Protocol 1: this compound Preparation and Cell Treatment
  • Reconstitution: Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mM.

  • Aliquoting: Prepare single-use aliquots of the this compound stock solution and store them at -80°C.

  • Cell Plating: Plate primary neuronal cells at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to adhere for 24 hours.

  • Treatment Preparation: On the day of the experiment, thaw a this compound aliquot on ice. Prepare serial dilutions in pre-warmed, serum-free media to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the old media from the cells and replace it with the this compound-containing media.

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes) at 37°C and 5% CO2.

  • Cell Lysis: Following incubation, immediately place the plate on ice and proceed with cell lysis for downstream analysis.

Protocol 2: Western Blot for Phosphorylated NeuroGuardin
  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 25 µg of protein per lane and run the gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated NeuroGuardin (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Nornidulin_Signaling_Pathway This compound This compound Receptor Kyren Receptor This compound->Receptor KinaseA Signal Kinase A Receptor->KinaseA Activates NeuroGuardin NeuroGuardin KinaseA->NeuroGuardin Phosphorylates pNeuroGuardin p-NeuroGuardin NeuroGuardin->pNeuroGuardin Response Cellular Stress Response pNeuroGuardin->Response

Caption: The this compound-activated Kyren-Signal Pathway.

Troubleshooting_Workflow Start High Variability in Results Check_Reagent Verify this compound Storage & Handling Start->Check_Reagent Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol Timing Start->Check_Protocol Refine_Protocol Standardize Protocol Check_Reagent->Refine_Protocol Check_Cells->Refine_Protocol Check_Protocol->Refine_Protocol Re_Run Re-run Experiment Refine_Protocol->Re_Run End Consistent Results Re_Run->End

Caption: A logical workflow for troubleshooting experimental variability.

overcoming resistance to Nornidulin in Plasmodium falciparum strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nornidulin against Plasmodium falciparum and strategies for addressing potential resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against Plasmodium falciparum?

This compound is a novel antimalarial compound isolated from the fungus Aspergillus sp.[1]. Its primary mechanism of action is the inhibition of the Plasmodium falciparum mitochondrial enzyme malate:quinone oxidoreductase (PfMQO)[1]. PfMQO is a crucial enzyme in the parasite's mitochondrial electron transport chain and is essential for its survival[2]. As this enzyme is absent in humans, it represents a specific and promising target for antimalarial drugs[2].

Q2: What are the known IC50 values for this compound against P. falciparum?

In vitro studies have determined the following 50% inhibitory concentrations (IC50):

  • PfMQO enzyme inhibition: 51 µM[1]

  • P. falciparum 3D7 strain proliferation: 44.6 µM[1]

This compound has shown no significant toxicity to mammalian cells in preliminary studies[1].

Q3: Has resistance to this compound in P. falciparum been reported?

As of the latest available literature, there are no reports of naturally occurring or laboratory-selected resistance to this compound in P. falciparum. Being a recently identified antimalarial compound, the development and characterization of resistance are areas for ongoing research.

Q4: What are the potential mechanisms by which P. falciparum could develop resistance to this compound?

Based on known mechanisms of resistance to other antimalarial drugs, potential mechanisms of this compound resistance could include:

  • Target-site modification: Mutations in the pfmqo gene could alter the protein structure, reducing the binding affinity of this compound to its target enzyme.

  • Increased drug efflux: Overexpression or mutations in transporter proteins could lead to the increased removal of this compound from the parasite.

  • Metabolic bypass: The parasite could potentially develop alternative metabolic pathways to compensate for the inhibition of PfMQO.

  • Decreased drug uptake: Changes in the parasite's membrane permeability could reduce the amount of this compound entering the cell.

Q5: How can I investigate if my P. falciparum culture is developing resistance to this compound?

A significant and reproducible increase in the IC50 value of this compound against your parasite line compared to the parental sensitive strain is the primary indicator of resistance. This can be determined using a standardized drug susceptibility assay, such as the SYBR Green I-based assay.

Troubleshooting Guides

Troubleshooting P. falciparum In Vitro Culture
IssuePossible Cause(s)Suggested Solution(s)
Poor or no parasite growth - Contamination (bacterial or fungal)- Incorrect gas mixture- Poor quality of red blood cells (RBCs)- Incompatible or poor quality serum/Albumax- Incorrect pH of the culture medium- Check for turbidity or unusual color in the medium. Use sterile techniques and consider adding appropriate antibiotics/antimycotics.- Ensure the gas mixture is 5% CO2, 5% O2, 90% N2.[3]- Use fresh RBCs (less than 2 weeks old) from a suitable donor.[3]- Test different batches of serum or Albumax. Some lots may not support parasite growth.[3]- Adjust the medium pH to 7.2-7.4.
Culture crashes after a few cycles - High parasitemia leading to excessive RBC lysis and toxic byproducts- Depletion of essential nutrients- Sub-culture more frequently to maintain parasitemia between 1-5%.- Change the culture medium daily.
Parasites appear stressed or have abnormal morphology - Suboptimal culture conditions (as listed above)- Accumulation of metabolic waste- Review all culture parameters (gas, temperature, medium composition).- Ensure daily medium changes, especially for high-density cultures.
Troubleshooting this compound Resistance Experiments
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent IC50 values for this compound - Inaccurate drug dilutions- Variation in parasite inoculum- Assay variability- Prepare fresh serial dilutions of this compound for each experiment.- Standardize the starting parasitemia and hematocrit for all assays.- Include a reference drug with a known IC50 in each assay as a quality control.
No resistant parasites emerge after prolonged drug pressure - Insufficient starting parasite population- Drug concentration is too high, leading to complete killing- Spontaneous mutation rate for resistance is very low- Start with a larger parasite population to increase the probability of selecting for resistant mutants.- Begin selection with a drug concentration around the IC50 and gradually increase it as the parasites adapt.- Continue the selection for an extended period (several months may be necessary).
Suspected resistant line loses its phenotype after drug removal - The resistance mechanism is unstable without selective pressure (e.g., gene amplification that is lost)- The initial observation was due to experimental artifact- Maintain a portion of the resistant culture under continuous drug pressure.- Re-confirm the IC50 shift with multiple independent experiments.

Quantitative Data

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum

TargetP. falciparum StrainIC50 (µM)Reference
PfMQO Enzyme-51[1]
Parasite Proliferation3D744.6[1]

Experimental Protocols

Protocol 1: SYBR Green I-Based Drug Susceptibility Assay

This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Complete culture medium (RPMI 1640, Albumax/serum, hypoxanthine)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I at a 1:10,000 dilution of the commercial stock)[4]

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)[4]

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

  • Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, freeze the plate at -20°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I to each well.[4]

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Selection of this compound-Resistant P. falciparum

Procedure:

  • Initiate a culture with a high number of parasites (e.g., 10^8 - 10^9 parasites).

  • Expose the culture to a low concentration of this compound (e.g., IC50).

  • Maintain the culture with daily medium changes containing the drug.

  • Monitor the parasitemia. Initially, a significant drop is expected.

  • Once the parasite population begins to recover, gradually increase the this compound concentration.

  • Continue this process of stepwise increases in drug pressure until the parasites can consistently grow at a concentration significantly higher than the initial IC50.

  • Clone the resistant parasite line by limiting dilution to ensure a genetically homogenous population for further characterization.

Protocol 3: DNA Extraction and pfmqo Gene Sequencing

Materials:

  • P. falciparum culture with sufficient parasitemia

  • Saponin solution (e.g., 0.15% w/v in PBS)

  • PBS

  • Commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Primers flanking the pfmqo gene

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • Harvest infected red blood cells from the culture and centrifuge.

  • Lyse the red blood cells with a saponin solution to release the parasites.

  • Wash the parasite pellet with PBS.

  • Extract genomic DNA from the parasite pellet using a commercial kit according to the manufacturer's instructions.

  • Amplify the pfmqo gene using PCR with specific primers.

  • Purify the PCR product.

  • Send the purified PCR product for Sanger sequencing.

  • Align the resulting sequence with the reference pfmqo sequence from the parental sensitive strain to identify any mutations.

Visualizations

cluster_0 P. falciparum Mitochondrion Malate Malate PfMQO PfMQO Malate->PfMQO Oxaloacetate Oxaloacetate PfMQO->Oxaloacetate Oxidation Ubiquinol Ubiquinol PfMQO->Ubiquinol Reduction Ubiquinone Ubiquinone Ubiquinone->PfMQO ETC Electron Transport Chain Ubiquinol->ETC This compound This compound This compound->PfMQO start Start with sensitive P. falciparum population drug_pressure Apply continuous this compound pressure (start at IC50) start->drug_pressure monitor Monitor parasitemia drug_pressure->monitor increase_drug Gradually increase This compound concentration monitor->increase_drug Parasite recovery resistant_pop Selection of resistant population monitor->resistant_pop Consistent growth at high [this compound] increase_drug->monitor cloning Clone resistant parasites by limiting dilution resistant_pop->cloning characterize Characterize resistant clones cloning->characterize cluster_0 Potential this compound Resistance Mechanisms Resistance This compound Resistance Target_Mod Target Modification (pfmqo gene mutation) Resistance->Target_Mod Efflux Increased Drug Efflux (Transporter upregulation/mutation) Resistance->Efflux Metabolic_Bypass Metabolic Bypass (Alternative pathways) Resistance->Metabolic_Bypass Uptake Decreased Drug Uptake (Membrane permeability changes) Resistance->Uptake

References

Technical Support Center: Refining Nornidulin Delivery in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Nornidulin in animal models of asthma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in asthma?

A1: this compound is a fungus-derived depsidone that has been identified as a novel inhibitor of the Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel. In the context of asthma, TMEM16A is understood to play a role in mucus production and secretion in the airways. This compound has been shown to suppress mucin secretion in both airway epithelial cells and in in-vivo allergic asthma models, suggesting its therapeutic potential by targeting mucus hypersecretion.

Q2: What is the reported in-vivo dose of this compound in a mouse model of asthma?

A2: In a study using an ovalbumin-induced asthmatic mouse model, this compound was administered intraperitoneally at a dose of 20 mg/kg. This administration protocol was adapted from a study on a structurally related compound.

Q3: What is the solubility of this compound?

A3: this compound has limited water solubility but is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] This is a critical consideration for preparing formulations for in-vivo delivery, especially for pulmonary administration routes where the vehicle must be non-toxic to the lung epithelium.

Q4: Which mouse strains are recommended for asthma models?

A4: BALB/c and C57BL/6 mice are the most commonly used strains for inducing allergic asthma models due to their well-characterized immunological responses.[3][4] BALB/c mice, in particular, are known to develop a strong Th2-biased immune response, which is characteristic of allergic asthma.[5]

Troubleshooting Guides

Formulation and Delivery Vehicle Issues

Q1: I am having trouble dissolving this compound in a vehicle suitable for intratracheal or intranasal delivery. What are my options?

A1: Given this compound's limited water solubility, dissolving it directly in saline or phosphate-buffered saline (PBS) is likely to be challenging. Here are some strategies to overcome this:

  • Co-solvents: You can first dissolve this compound in a small amount of a biocompatible solvent like DMSO and then dilute it in your final vehicle (e.g., saline). It is crucial to keep the final concentration of the co-solvent low (typically <1-5% for DMSO) to avoid vehicle-induced lung inflammation. Always run a vehicle-only control group to account for any effects of the co-solvent.

  • Suspensions: If a solution cannot be achieved, you can prepare a micro-suspension. This involves finely grinding this compound and suspending it in a sterile vehicle. The particle size should be small enough to prevent rapid sedimentation and ensure consistent dosing.

  • Formulation technologies: For more advanced applications, consider using drug delivery systems like liposomes or microemulsions to encapsulate this compound, which can improve its solubility and stability in aqueous vehicles.

Q2: I am observing inconsistent results between animals, which I suspect is due to inconsistent delivery. How can I improve my technique?

A2: Inconsistent delivery is a common challenge in intratracheal and intranasal administration. Here are some tips to improve consistency:

  • For Intratracheal (IT) Instillation:

    • Visualization: Ensure you have a clear view of the tracheal opening. Using a fiber optic light source can be very helpful.[6]

    • Cannula/Catheter Placement: Confirm the cannula is correctly placed in the trachea and not the esophagus. You can do this by observing the movement of an air bubble in the syringe or by palpating the tracheal rings.[7][8]

    • Volume and Speed: Use a consistent, slow instillation speed to avoid reflux. A small volume of air (e.g., 50 µl) can be administered after the liquid to ensure the full dose reaches the lungs.[9]

  • For Intranasal (IN) Delivery:

    • Anesthesia: The level of anesthesia can significantly impact the distribution of the instilled substance. Deeper anesthesia tends to lead to greater delivery to the lower respiratory tract. Standardize your anesthesia protocol to ensure consistency.

    • Volume: The volume administered intranasally affects distribution. Larger volumes (up to 50 µl in mice) result in more of the substance reaching the lungs, while smaller volumes tend to remain in the upper respiratory tract.

    • Pipette Placement: Consistently place the pipette tip at the entrance of the nares without inserting it too deeply to avoid injury.

Animal Model and Biological Variability

Q1: The severity of the asthma phenotype varies significantly between my mice, even within the same group. What could be the cause?

A1: Variability in asthma models is a known issue.[10] Here are some factors to consider:

  • Allergen Potency: The potency of allergens like Ovalbumin (OVA) and House Dust Mite (HDM) can vary between batches and suppliers. Use the same batch of allergen for the entire study if possible.

  • Animal Health and Microbiome: The baseline immune status of the mice can be influenced by their housing conditions and gut microbiome. Ensure a consistent and clean environment for all animals.

  • Sensitization and Challenge Protocol: Strict adherence to the timing and route of sensitization and challenge is critical. Minor deviations can lead to significant differences in the resulting immune response.[4]

  • Mouse Strain: Even within the same strain, there can be some genetic variability. Using mice from a reputable supplier can help minimize this.

Q2: My vehicle control group is showing signs of lung inflammation. What should I do?

A2: Vehicle-induced inflammation can confound results.

  • Assess the Vehicle: If you are using a co-solvent like DMSO, even at low concentrations, it can cause some degree of inflammation. Run a saline-only control group to compare against your vehicle control.

  • Refine the Delivery Technique: The physical process of intratracheal or intranasal instillation can cause minor injury and inflammation. Ensure your technique is as non-invasive as possible. For intratracheal delivery, consider using a soft, flexible catheter instead of a rigid needle.

  • Allow for Recovery: If the inflammation is acute and related to the procedure, it may resolve within 24-48 hours. Consider adjusting your experimental timeline to allow for this recovery period before assessing your endpoints.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a classic model for inducing a Th2-dominant eosinophilic airway inflammation.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • Sterile PBS

  • This compound

  • Vehicle for this compound (e.g., saline with 1% DMSO)

Protocol:

  • Sensitization (Days 0 and 14):

    • Prepare the sensitization solution: 20 µg OVA and 1 mg Alum in 200 µl sterile PBS per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection on day 0 and day 14.[11]

  • Challenge (e.g., Days 25, 26, 27):

    • Prepare a 1-5% OVA solution in sterile PBS.

    • Expose mice to an aerosol of the OVA solution for 20-30 minutes on three consecutive days. Alternatively, administer 50 µg of OVA in 50 µl of PBS intranasally.[6][11]

  • This compound Administration:

    • Route: Intratracheal (IT) or Intranasal (IN).

    • Dose: Based on the effective intraperitoneal dose of 20 mg/kg, a lower starting dose for pulmonary delivery (e.g., 1-5 mg/kg) is recommended, with dose-response studies to determine the optimal concentration.

    • Timing: Administer this compound 1-2 hours before each OVA challenge.

    • Volume: For IT, use 20-50 µl. For IN, use 25-50 µl.[8]

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Assess airway hyperresponsiveness (AHR).

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Harvest lungs for histology (H&E and PAS staining) and gene expression analysis.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.

Materials:

  • BALB/c mice (6-8 weeks old)

  • House Dust Mite (HDM) extract

  • Sterile PBS

  • This compound

  • Vehicle for this compound

Protocol:

  • Sensitization and Challenge (Chronic Model):

    • Administer 25 µg of HDM extract in 35 µl of saline intranasally to each mouse for 5 consecutive days, followed by 2 days of rest. Repeat this cycle for 3-5 weeks for a chronic model.[12]

    • For an acute model, sensitize with HDM on day 0 and challenge on days 7-11.[12]

  • This compound Administration:

    • Route: Intratracheal (IT) or Intranasal (IN).

    • Dose: Similar to the OVA model, start with a dose range of 1-5 mg/kg and optimize.

    • Timing: Administer this compound 1-2 hours before each HDM challenge.

    • Volume: For IT, use 20-50 µl. For IN, use 25-50 µl.

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Assess AHR.

    • Collect BALF for cell counting and cytokine analysis.

    • Harvest lungs for histology.

    • Measure serum levels of total and HDM-specific IgE.[13]

Data Presentation

Table 1: Typical Cell Counts in Bronchoalveolar Lavage Fluid (BALF) in Mouse Models of Asthma

Cell TypeNaive/Control Mice (cells/mL)OVA-Induced Asthma (cells/mL)HDM-Induced Asthma (cells/mL)
Total Cells < 1 x 10^55 x 10^5 - 1.5 x 10^6[14]5 x 10^5 - 1 x 10^6
Eosinophils < 1%40 - 70%[11][14]20 - 50%[15]
Neutrophils < 1%5 - 20%[11][14]10 - 30%[15]
Lymphocytes 1 - 5%10 - 30%[14]5 - 20%[15]
Macrophages > 95%20 - 40%[14]30 - 60%[15]

Note: These values are approximate and can vary based on the specific protocol, mouse strain, and laboratory conditions.

Table 2: Key Th2 Cytokine Levels in BALF from Asthma Models

CytokineNaive/Control Mice (pg/mL)OVA-Induced Asthma (pg/mL)HDM-Induced Asthma (pg/mL)
IL-4 Undetectable - < 1050 - 200[11][16]20 - 100[13][17]
IL-5 Undetectable - < 10100 - 500[11][16]50 - 250[12]
IL-13 Undetectable - < 15200 - 1000[11][16]100 - 600[13]

Note: These values are approximate and can vary. It is essential to include a control group in every experiment for comparison.

Mandatory Visualization

TMEM16A_Signaling_Pathway cluster_airway_lumen Airway Lumen cluster_epithelial_cell Airway Epithelial Cell Allergens Allergens Epithelial_Cell_Receptor Allergen Recognition IL-13_Release IL-13 Release Epithelial_Cell_Receptor->IL-13_Release triggers IL-13_Receptor IL-13 Receptor IL-13_Release->IL-13_Receptor binds to STAT6_Activation STAT6 Pathway IL-13_Receptor->STAT6_Activation activates TMEM16A_Upregulation TMEM16A Upregulation (Ca2+ activated Cl- channel) STAT6_Activation->TMEM16A_Upregulation leads to MUC5AC_Production MUC5AC (Mucin) Production TMEM16A_Upregulation->MUC5AC_Production promotes Mucus_Hypersecretion Mucus Hypersecretion MUC5AC_Production->Mucus_Hypersecretion results in Airway_Obstruction Airway Obstruction & Asthma Symptoms This compound This compound This compound->TMEM16A_Upregulation inhibits

Caption: TMEM16A signaling pathway in airway epithelial cells and the inhibitory action of this compound.

Experimental_Workflow cluster_details Key Activities Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (Optional) Animal_Acclimatization->Baseline_Measurements Asthma_Induction Asthma Induction Phase (Sensitization) Baseline_Measurements->Asthma_Induction Treatment_Phase Treatment Phase (Allergen Challenge + This compound/Vehicle Delivery) Asthma_Induction->Treatment_Phase Sensitization_Detail i.p. OVA/Alum or IN HDM Asthma_Induction->Sensitization_Detail Endpoint_Assessment Endpoint Assessment (24-48h post-final challenge) Treatment_Phase->Endpoint_Assessment Treatment_Detail Aerosol/IN Challenge IT/IN this compound Treatment_Phase->Treatment_Detail Data_Analysis Data Analysis and Interpretation Endpoint_Assessment->Data_Analysis Endpoint_Detail AHR, BALF analysis, Histology, IgE levels Endpoint_Assessment->Endpoint_Detail End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound in a mouse model of asthma.

References

Technical Support Center: Nornidulin Quality Control and Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity analysis of nornidulin samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a depsidone, a type of polyphenolic compound, that is a secondary metabolite produced by various fungi, including species of Aspergillus. It has been reported to exhibit a range of biological activities, including antimicrobial and antimalarial properties.[1] Its molecular formula is C₁₉H₁₅Cl₃O₅ and it has a molecular weight of approximately 429.68 g/mol . A certificate of analysis for a commercial this compound sample indicates a purity of 99.3% as determined by HPLC.[2]

Q2: Which analytical techniques are most suitable for the quality control and purity analysis of this compound?

A2: The most common and appropriate analytical techniques for assessing the quality and purity of this compound samples are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC-UV is ideal for routine purity checks and quantification. LC-MS is highly effective for identifying this compound and potential impurities by providing molecular weight information. NMR spectroscopy (both ¹H and ¹³C) is crucial for the definitive structural confirmation of this compound and for identifying and quantifying impurities.

Q3: What are the typical acceptance criteria for the purity of a this compound sample?

A3: While specific acceptance criteria can vary depending on the intended use of the this compound sample (e.g., in vitro research vs. preclinical studies), a purity of ≥98% as determined by HPLC is generally considered acceptable for most research applications. A commercially available this compound standard has been certified at 99.3% purity.[2]

Q4: How should this compound samples be stored to ensure stability?

A4: To ensure the stability of this compound samples, they should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the solid compound at -20°C. Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light to prevent degradation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis

This protocol provides a general framework for the purity analysis of this compound by HPLC-UV. Method optimization may be required based on the specific instrumentation and column used.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), followed by re-equilibration.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection 254 nm and 280 nm
Sample Preparation Dissolve the this compound sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This protocol outlines a general procedure for the identification of this compound and potential impurities using LC-MS.

Parameter Recommendation
LC System As described in the HPLC-UV protocol.
Mass Spectrometer Electrospray Ionization (ESI) source, operated in both positive and negative ion modes.
Ionization Mode ESI Positive and Negative
Mass Range 100-1000 m/z
Data Acquisition Full scan mode to detect all ions. For targeted analysis of this compound, Selected Ion Monitoring (SIM) can be used for the expected m/z of [M+H]⁺ and [M-H]⁻.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides general guidelines for acquiring ¹H and ¹³C NMR spectra of this compound.

Parameter Recommendation
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Concentration 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.
Spectrometer 400 MHz or higher for better resolution.
Experiments ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC for complete structural assignment.

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting
Problem Possible Cause Solution
No peaks or very small peaks - No injection or incorrect injection volume.- Detector lamp is off.- Sample is too dilute.- Check the autosampler and injection settings.- Ensure the detector lamp is on and has sufficient energy.- Prepare a more concentrated sample.
Ghost peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use fresh, high-purity solvents for the mobile phase.- Flush the injector and column with a strong solvent.- Run a blank injection to check for carryover.
Peak tailing or fronting - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Replace the column.
Baseline drift or noise - Air bubbles in the system.- Contaminated detector flow cell.- Mobile phase not mixed properly.- Degas the mobile phase.- Flush the detector flow cell.- Ensure proper mixing of the mobile phase components.[3][4]
Changes in retention time - Fluctuation in column temperature.- Change in mobile phase composition.- Column aging.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure consistent composition.- Replace the column if it is old or has been used extensively.[3]
Mass Spectrometry (MS) Analysis Troubleshooting
Problem Possible Cause Solution
No or low signal intensity - No spray or unstable spray.- Inappropriate ionization parameters.- Sample concentration is too low.- Check the ESI needle and ensure it is not clogged.- Optimize ionization source parameters (e.g., capillary voltage, gas flow).- Increase the sample concentration.
Mass inaccuracy - Mass spectrometer needs calibration.- Contamination in the system.- Calibrate the mass spectrometer using a known standard.- Clean the ion source and transfer optics.
High background noise - Contaminated mobile phase or sample.- Leaks in the LC system.- Use high-purity solvents and filter samples.- Check for and fix any leaks in the LC system.

Visualizations

Experimental Workflow for this compound Quality Control

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Reporting Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve NMR NMR Spectroscopy Sample->NMR Filter Filter (0.45 µm) Dissolve->Filter HPLC_UV HPLC-UV Analysis Filter->HPLC_UV LC_MS LC-MS Analysis Filter->LC_MS Purity Purity Assessment (%) HPLC_UV->Purity Identity Identity Confirmation LC_MS->Identity Structure Structural Elucidation NMR->Structure Report Generate Certificate of Analysis Purity->Report Identity->Report Structure->Report

Caption: Workflow for the quality control of this compound samples.

Simplified Biosynthetic Pathway of this compound

nornidulin_biosynthesis cluster_precursors Primary Metabolism cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization Polyketide->Cyclization Oxidation Oxidation Cyclization->Oxidation Chlorination Chlorination Oxidation->Chlorination Depsidone_Formation Depsidone Formation Chlorination->Depsidone_Formation This compound This compound Depsidone_Formation->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

mitigating hemolysis observed with high concentrations of Nornidulin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter red blood cell (RBC) lysis, or hemolysis, when working with high concentrations of Nornidulin. The information is based on published observations and general principles of drug-induced hemolysis.

Disclaimer: Research specifically detailing the mechanism and mitigation of this compound-induced hemolysis is limited. The guidance provided is based on a single published observation and established methodologies for assessing and mitigating drug-induced hemolysis in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a depsidone, a type of natural product, produced by several fungal species. It is known to exhibit a range of biological activities, including potent antibacterial and antifungal effects.[1][2] More recent research has identified this compound as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and TMEM16A channels, suggesting its potential in studying and developing treatments for secretory diarrheas and mucus hypersecretion in conditions like asthma.[1][2]

Q2: Is there direct evidence of this compound causing hemolysis?

A2: Yes, one study observed hemolysis during an in vitro lactate dehydrogenase (pLDH) assay when red blood cells were exposed to this compound at a concentration of 466 µM.[3] Notably, in the same study, this compound did not show toxicity to colorectal adenocarcinoma (DLD-1) and African green monkey kidney (Vero) cell lines at the same concentration, suggesting that red blood cells may be particularly sensitive to this compound.[3][4]

Q3: What is drug-induced hemolysis and why is it a concern?

A3: Drug-induced hemolysis is the premature destruction of red blood cells caused by exposure to a medication or chemical compound.[5] This can occur through various mechanisms, including immune responses or direct damage to the RBC membrane.[6][7] In a research and development context, hemolysis is a critical parameter to assess as it can indicate potential toxicity, limit the therapeutic window of a compound, and interfere with certain in vitro assays.

Q4: What are the potential mechanisms of drug-induced hemolysis?

A4: While the specific mechanism for this compound is unknown, drugs can induce hemolysis through several general pathways:

  • Immune-Mediated Hemolysis: The drug may trigger an immune response where antibodies are formed that recognize and attack red blood cells. This can happen if the drug binds to the RBC surface, creating a new antigen.[8][9]

  • Non-Immune-Mediated Hemolysis (Direct Toxicity): The drug may directly damage the red blood cells. A common mechanism is through oxidative stress, where the compound leads to the formation of reactive oxygen species that damage the RBC membrane and internal structures.[7] Another direct mechanism involves the physical disruption of the cell membrane's integrity.

Q5: How can I confirm if this compound is causing hemolysis in my experiment?

A5: You can perform a standard in vitro hemolysis assay. This involves incubating different concentrations of this compound with a suspension of red blood cells and then measuring the amount of hemoglobin released into the supernatant using a spectrophotometer. A detailed protocol is provided in this guide.[10][11][12]

Troubleshooting and Mitigation Guides

Guide 1: Troubleshooting Unexpected Hemolysis in In Vitro Assays

If you observe unexpected hemolysis in your experiments, consider the following factors before attributing it solely to the direct action of this compound.

Potential CauseTroubleshooting Steps
Compound Precipitation This compound has limited aqueous solubility. High concentrations may precipitate out of solution, and these solid particles can physically damage RBCs. Action: Visually inspect your solutions for any precipitate. Determine the solubility limit in your assay buffer.
High Solvent Concentration This compound is often dissolved in solvents like DMSO. High final concentrations of DMSO (>1%) can independently cause hemolysis. Action: Calculate the final concentration of your solvent in the assay. Always run a vehicle control (buffer + solvent) to measure solvent-induced hemolysis.
Osmotic Imbalance If the final formulation is not isotonic with the red blood cells, it can cause them to swell and lyse (hypotonic solution) or shrink (hypertonic solution). Action: Ensure your final assay buffer is isotonic (e.g., Phosphate-Buffered Saline, PBS).
pH Shift A significant change in the pH of the assay medium can damage red blood cells. Action: Measure the pH of your final this compound solution before adding it to the cells. Ensure it is within a physiological range (typically pH 7.2-7.4).
Guide 2: Potential Strategies to Mitigate this compound-Induced Hemolysis

If hemolysis is confirmed to be concentration-dependent, the following formulation-based strategies, common in drug development, could be explored to reduce this effect.

Mitigation StrategyDescription
Use of Co-solvents/Surfactants Incorporating pharmaceutically acceptable co-solvents or non-hemolytic surfactants can improve the solubility of this compound, potentially reducing the concentration of free drug available to interact directly with the RBC membrane.
Liposomal Encapsulation Encapsulating this compound within liposomes can shield the red blood cells from direct exposure to the compound. The liposome formulation can be optimized to release the drug at the target site rather than in systemic circulation.
Polymeric Nanoparticles Similar to liposomes, formulating this compound into polymeric nanoparticles can prevent direct interaction with RBCs, potentially reducing hemolytic activity.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility and potentially masking the parts of the molecule that cause hemolysis.

Quantitative Data Summary

The following table summarizes the key quantitative finding from the literature regarding this compound and hemolysis.

CompoundCell TypeConcentrationObservationReference
This compoundRed Blood Cells (in pLDH assay)466 µMHemolysis Observed[3]
This compoundDLD-1 and Vero Cells466 µMNo Cytotoxicity Observed[3]

Experimental Protocols

Protocol: In Vitro Hemolysis Assay

This protocol provides a standardized method to quantify the hemolytic potential of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Fresh whole blood (e.g., human, rabbit) with an anticoagulant (e.g., heparin, EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (or distilled water) for positive control (100% lysis)

  • DMSO (or the same solvent used for this compound) for vehicle control

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at ~540 nm

Procedure:

  • Preparation of Red Blood Cell Suspension: a. Centrifuge fresh whole blood at 700 x g for 5 minutes at room temperature. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the RBC pellet in 5 volumes of PBS. d. Repeat the centrifugation and washing steps two more times. e. After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

  • Preparation of Test and Control Solutions (in a 96-well plate): a. Test Samples: Prepare serial dilutions of your this compound stock solution in PBS to achieve the desired final concentrations. b. Negative Control (0% Lysis): Prepare wells containing only the 2% RBC suspension and PBS. c. Positive Control (100% Lysis): Prepare wells containing the 2% RBC suspension and a final concentration of 1% Triton X-100 (or add RBCs to distilled water). d. Vehicle Control: Prepare wells containing the 2% RBC suspension and the highest concentration of the solvent (e.g., DMSO) used in the test samples.

  • Incubation: a. Add 100 µL of the 2% RBC suspension to 100 µL of each test, negative, positive, and vehicle control solution in the 96-well plate. b. Mix gently by pipetting. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: a. After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate. c. Measure the absorbance of the supernatant at 541 nm, which corresponds to the peak absorbance of hemoglobin.

  • Calculation of Percent Hemolysis:

    • % Hemolysis = [ (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) ] * 100

Visualizations

Workflow for Investigating Drug-Induced Hemolysis

Hemolysis_Workflow Figure 1: General workflow for investigating and mitigating potential drug-induced hemolysis. observe Observe Unexpected Hemolysis confirm Confirm with In Vitro Hemolysis Assay observe->confirm Initial Finding troubleshoot Troubleshoot Assay (Solvent, pH, Precipitate) confirm->troubleshoot is_real Is Hemolysis Compound-Related? troubleshoot->is_real mitigate Explore Mitigation (Formulation Strategies) is_real->mitigate Yes end_no Artifact Identified, Re-run Assay is_real->end_no No end_yes Proceed with Characterized Hemolytic Profile mitigate->end_yes

Figure 1: General workflow for investigating and mitigating potential drug-induced hemolysis.

Potential Mechanisms of this compound-Induced Hemolysis

Hemolysis_Mechanisms Figure 2: Hypothesized (non-immune) mechanisms for direct drug-induced hemolysis. cluster_mechanisms Potential Direct Mechanisms This compound High Concentration This compound oxidative Generation of Reactive Oxygen Species (Oxidative Stress) This compound->oxidative Hypothesis 1 membrane Direct Membrane Perturbation / Intercalation This compound->membrane Hypothesis 2 rbc Red Blood Cell Membrane hemolysis Hemolysis (Cell Lysis) rbc->hemolysis oxidative->rbc damages membrane->rbc disrupts

Figure 2: Hypothesized (non-immune) mechanisms for direct drug-induced hemolysis.

References

Validation & Comparative

Validating Nornidulin's CFTR Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Nornidulin, a novel fungus-derived inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), with other well-established CFTR inhibitors. The information presented is intended for researchers, scientists, and drug development professionals working on CFTR-related diseases, such as secretory diarrhea and cystic fibrosis.

Performance Comparison of CFTR Inhibitors

The following table summarizes the quantitative data for this compound and other known CFTR inhibitors. It is important to note that the IC50 values presented here are derived from various studies and may not be directly comparable due to differences in experimental conditions and cell lines used.

InhibitorChemical ClassIC50 ValueMechanism of ActionKey Features
This compound Depsidone~1.5 µM (in T84 cells)[1][2]Dual mechanism: Possible direct inhibition of CFTR and reduction of intracellular cAMP levels.[1]Fungus-derived natural product; demonstrates anti-secretory efficacy in human intestinal epithelia.[1][2]
CFTRinh-172 Thiazolidinone~300 nM[3][4][5][6]Allosteric inhibitor, targets the cytoplasmic face of CFTR at its nucleotide-binding domain 1.[3]Potent and selective; voltage-independent.[4][5]
GlyH-101 Glycine HydrazideLow micromolar range (e.g., 1.4 µM at +60 mV)[7]Pore blocker; produces a voltage-dependent block of the CFTR channel.[7]Rapidly acting and water-soluble.[7]
(R)-BPO-27 Benzopyrimido-pyrrolo-oxazine-dione~4 nM[8][9]Initially thought to compete with ATP, but recent evidence suggests it directly occludes the chloride-conducting pore.[10][11]Highly potent; demonstrates efficacy in reducing cystogenesis in polycystic kidney disease models.[9]

Experimental Protocols for CFTR Inhibition Validation

Accurate validation of CFTR inhibition is crucial for drug discovery and development. The following are detailed methodologies for key experiments commonly used to assess the efficacy and mechanism of action of CFTR inhibitors.

Short-Circuit Current (Isc) Measurement

This is a gold-standard electrophysiological technique to measure net ion transport across an epithelial monolayer.

  • Cell Culture: Epithelial cells (e.g., T84, Fischer Rat Thyroid (FRT) cells expressing human CFTR) are seeded on permeable supports and cultured until a polarized monolayer with high transepithelial resistance is formed.[12]

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with appropriate physiological solutions and maintained at 37°C.[13]

  • Measurement Procedure:

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

    • To isolate CFTR-mediated chloride secretion, other ion transport pathways are often inhibited. For instance, amiloride is added to the apical side to block the epithelial sodium channel (ENaC).[12][14]

    • CFTR is then activated by adding a cAMP-elevating agent like forskolin to the basolateral side.[12]

    • Once a stable forskolin-stimulated Isc is achieved, the CFTR inhibitor (e.g., this compound) is added to the apical side in a dose-dependent manner.

    • The inhibition of the Isc is recorded, and the IC50 value is calculated from the dose-response curve.[1]

Apical Chloride Conductance Assay

This assay specifically measures the movement of chloride ions through CFTR channels located on the apical membrane of epithelial cells.

  • Cell Preparation: Similar to the Isc measurements, epithelial cells are cultured on permeable supports to form a polarized monolayer.

  • Membrane Permeabilization: The basolateral membrane is permeabilized using an ionophore like amphotericin B. This allows for the control of the intracellular ion concentrations.

  • Chloride Gradient: A chloride concentration gradient is established across the apical membrane by using different chloride concentrations in the apical and basolateral solutions.

  • Measurement:

    • The apical membrane voltage is clamped, and the resulting apical chloride current is measured.

    • CFTR is activated using an agonist (e.g., forskolin or genistein).[15]

    • The inhibitor is then added to the apical solution at various concentrations, and the reduction in the apical chloride current is measured to determine the inhibitory potency.[15]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's CFTR inhibition and a typical experimental workflow for validating a novel CFTR inhibitor.

cluster_0 CFTR Activation Pathway cluster_1 This compound Inhibition Activators cAMP Agonists (e.g., Forskolin) AC Adenylate Cyclase Activators->AC Activates cAMP Intracellular cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CFTR_inactive CFTR (Inactive) PKA->CFTR_inactive Phosphorylates CFTR_active CFTR (Active) Chloride Efflux CFTR_inactive->CFTR_active This compound This compound This compound->cAMP Reduces This compound->CFTR_active Direct Inhibition

Caption: Proposed dual mechanism of this compound's CFTR inhibition.

start Start: Novel Compound Identified cell_culture Culture Polarized Epithelial Cells (e.g., T84) start->cell_culture isc_assay Perform Short-Circuit Current (Isc) Assay cell_culture->isc_assay dose_response Generate Dose-Response Curve and Calculate IC50 isc_assay->dose_response apical_assay Conduct Apical Chloride Conductance Assay dose_response->apical_assay mechanism_studies Mechanism of Action Studies (e.g., cAMP assay, patch clamp) apical_assay->mechanism_studies compare Compare with Known CFTR Inhibitors mechanism_studies->compare end End: Validation Complete compare->end

Caption: Experimental workflow for validating a novel CFTR inhibitor.

References

Nornidulin: A Comparative Analysis of its Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. This guide provides a comparative overview of the preclinical efficacy of Nornidulin, a recently identified inhibitor of P. falciparum malate:quinone oxidoreductase (PfMQO), against other established antimalarial drugs. The information is compiled from available in vitro studies to aid researchers in evaluating its potential as a future therapeutic.

Executive Summary

This compound, a fungal metabolite, has demonstrated in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. Its novel mechanism of action, targeting the parasite's mitochondrial electron transport chain, makes it a promising candidate for further investigation, particularly in the context of combating drug resistance. This guide presents a summary of its efficacy, a comparison with current antimalarials, and detailed experimental protocols for the key assays used in its evaluation.

Data Presentation: In Vitro Efficacy

The following tables summarize the available in vitro efficacy data for this compound and a selection of commonly used antimalarial drugs. It is crucial to note that these values are compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons should be interpreted with caution.

Table 1: In Vitro Activity of this compound against P. falciparum

CompoundP. falciparum StrainIC50 (µM)TargetCitation
This compound3D744.6PfMQO[1][2]
This compoundK1>23.27PfMQO[1]
This compound-51 (Enzyme Inhibition)PfMQO[1][2]

Table 2: Comparative In Vitro Activity of Standard Antimalarial Drugs against P. falciparum

DrugP. falciparum StrainIC50 (nM)Primary Target(s)Citation
Chloroquine3D7 (sensitive)~10-30Heme detoxification[3][4]
ChloroquineW2 (resistant)>100Heme detoxification[4]
Artemisinin3D7~5-10Heme activation, multiple targets[5][6]
ArtemisininDd2 (resistant)~10-20Heme activation, multiple targets[4]
Mefloquine3D7~10-30Unknown, possibly protein synthesis[3]
Atovaquone3D7~1-5Cytochrome bc1 complex[7]

Note: IC50 values can vary significantly between laboratories and even between experiments due to factors such as parasite strain, initial parasitemia, incubation time, and the specific assay method used.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the antimalarial efficacy of this compound.

Plasmodium falciparum Proliferation Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compound (this compound) and control drugs (e.g., Chloroquine, Artemisinin)

  • 96-well black microtiter plates

  • SYBR Green I lysis buffer (containing saponin and Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test and control drugs in complete culture medium in the 96-well plates.

  • Add synchronized ring-stage parasites at a starting parasitemia of 0.5-1% and a final hematocrit of 2% to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours at room temperature.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) Inhibition Assay

This is a target-based assay to specifically measure the inhibitory activity of a compound against the PfMQO enzyme.[8][9][10]

Principle: The activity of PfMQO is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP) in the presence of L-malate. The decrease in absorbance at 600 nm corresponds to the reduction of DCIP.

Materials:

  • Recombinant PfMQO enzyme preparation

  • L-malate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Potassium cyanide (KCN) to inhibit the terminal oxidase

  • HEPES buffer (pH 7.0)

  • Test compound (this compound) and known inhibitors (if available)

  • 96-well microtiter plates

  • Spectrophotometer plate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, KCN, decylubiquinone, DCIP, and the PfMQO enzyme preparation in the wells of a 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding L-malate to each well.

  • Immediately measure the absorbance at 600 nm at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

  • Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nornidulin_Mechanism_of_Action cluster_parasite Plasmodium falciparum Mitochondrion TCA_Cycle TCA Cycle Malate Malate TCA_Cycle->Malate PfMQO PfMQO Malate->PfMQO Oxidation UQ_Pool Ubiquinone Pool PfMQO->UQ_Pool Reduction Complex_III Complex III UQ_Pool->Complex_III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->PfMQO Inhibition

Caption: this compound's mechanism of action targeting PfMQO.

Experimental_Workflow_IC50 start Start culture Synchronized P. falciparum Culture (Ring Stage) start->culture plate Prepare 96-well Plate with Drug Dilutions culture->plate add_parasites Add Parasites to Plate plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr read Read Fluorescence add_sybr->read calculate Calculate IC50 Values read->calculate end End calculate->end

Caption: Workflow for P. falciparum proliferation assay.

Concluding Remarks

This compound presents a promising new avenue for antimalarial drug discovery due to its novel mode of action targeting the essential enzyme PfMQO. The available in vitro data demonstrates its activity against P. falciparum. However, further research is imperative to fully elucidate its potential. Future studies should focus on:

  • Head-to-head comparative studies: Direct comparisons with standard antimalarials under identical experimental conditions are needed for a more accurate assessment of its relative potency.

  • Activity against a broader panel of strains: Testing against a wider range of clinical isolates and drug-resistant strains will provide a more comprehensive understanding of its efficacy spectrum.

  • In vivo efficacy and pharmacokinetic studies: Animal model studies are crucial to evaluate its efficacy, safety, and pharmacokinetic profile.

  • Resistance studies: Investigating the potential for and mechanisms of resistance development to this compound is essential for its long-term viability as a therapeutic agent.

The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of the next generation of antimalarial drugs.

References

A Comparative Guide to Nornidulin and MONNA as TMEM16A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel: the naturally derived Nornidulin and the synthetic compound MONNA. TMEM16A is a critical player in various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal signaling, making it a key target for therapeutic intervention in diseases like asthma, cystic fibrosis, and hypertension.[1][2] This document outlines their inhibitory profiles, mechanisms of action, and the experimental methodologies used to characterize them, offering a valuable resource for researchers in the field.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of this compound and MONNA against TMEM16A has been quantified using the half-maximal inhibitory concentration (IC50). The following table summarizes these key values.

InhibitorIC50 ValueCell SystemMethodReference
This compound ~0.8 µMIL-4-primed Calu-3 human airway epithelial cellsUssing chamber electrophysiology[3][4][5][6]
MONNA 80 nM (0.08 µM)Xenopus laevis oocytes expressing xANO1 (TMEM16A)Two-electrode voltage clamp[7][8][9][10]

Mechanism of Action and Cellular Effects

This compound , a fungus-derived depsidone, has been identified as a novel TMEM16A inhibitor.[3][4] Studies indicate that it directly inhibits the channel without altering intracellular calcium concentrations ([Ca2+]i).[3][4][5] Specifically, this compound was shown to suppress TMEM16A-mediated Cl- currents activated by various stimuli, including UTP, the calcium ionophore ionomycin, and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor thapsigargin.[3][4][11] A key therapeutic application of this compound is its ability to inhibit mucus secretion. In models of asthma, this compound effectively reduced mucus release in Calu-3 cell monolayers and bronchoalveolar mucus secretion in mice, suggesting its potential for treating allergic mucus hypersecretion.[3][4][5]

MONNA (N-((4-methoxy)-2-naphthyl)-5-nitroanthranilic acid) is a potent and selective synthetic blocker of TMEM16A.[7][10] It exhibits high selectivity for TMEM16A over other chloride channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), bestrophin-1, and CLC2.[7][8] This selectivity makes MONNA a valuable pharmacological tool for dissecting the specific roles of TMEM16A in cellular physiology.[7] MONNA has been shown to induce vasorelaxation in rodent resistance arteries, highlighting its potential in cardiovascular research.[12][13]

Experimental Protocols

This compound IC50 Determination in Calu-3 Cells

The inhibitory effect of this compound on TMEM16A was assessed using electrophysiological analyses on IL-4-primed Calu-3 human airway epithelial cell monolayers.[3][4][5]

Cell Culture and Treatment:

  • Calu-3 cells were cultured to form confluent monolayers.

  • To mimic an inflammatory condition and upregulate TMEM16A expression, the cells were primed with Interleukin-4 (IL-4).[3]

  • The cell monolayers were then mounted in an Ussing chamber, a device for measuring epithelial ion transport.[3][4][5]

Electrophysiological Recording:

  • The monolayers were pre-treated with varying concentrations of this compound for 30 minutes.[3]

  • The TMEM16A-mediated chloride current was stimulated by adding UTP (uridine triphosphate) to the apical side of the monolayer.[3][4][6]

  • The resulting short-circuit current (Isc), a measure of net ion transport, was recorded.

  • The IC50 value was determined by analyzing the dose-dependent inhibition of the UTP-activated Cl- current by this compound using the Hill equation.[3]

MONNA IC50 Determination in Xenopus Oocytes

The potency of MONNA as a TMEM16A inhibitor was determined using a heterologous expression system in Xenopus laevis oocytes.[7][10]

Oocyte Preparation and Injection:

  • Xenopus laevis oocytes were harvested and prepared for injection.

  • cRNA encoding for Xenopus TMEM16A (xANO1) was injected into the oocytes to induce channel expression.[7]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • The injected oocytes were placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • The TMEM16A-mediated chloride currents were activated by increasing intracellular calcium, typically through the application of a calcium ionophore or by injecting a calcium-containing solution.[7]

  • The inhibitory effect of MONNA was assessed by applying different concentrations of the compound to the bathing solution and measuring the reduction in the calcium-activated chloride current.[10]

  • The IC50 value was calculated from the dose-response curve of MONNA's inhibitory effect.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of TMEM16A activation and the general experimental workflow for evaluating TMEM16A inhibitors.

TMEM16A_Signaling_Pathway cluster_activation Upstream Activation cluster_channel Channel Activity cluster_inhibition Inhibition Agonist Agonist (e.g., ATP, UTP) Receptor P2Y Receptor Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release TMEM16A TMEM16A Ca_release->TMEM16A activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux This compound This compound This compound->TMEM16A MONNA MONNA MONNA->TMEM16A

Caption: TMEM16A activation by agonists leading to chloride efflux and points of inhibition by this compound and MONNA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell System Preparation (e.g., Calu-3 monolayer or TMEM16A-expressing oocytes) Mounting Mounting in Recording Setup (Ussing Chamber or TEVC) Cell_Culture->Mounting Inhibitor Pre-incubation with Inhibitor (this compound or MONNA) Mounting->Inhibitor Activation TMEM16A Activation (e.g., UTP or Ca²⁺ ionophore) Inhibitor->Activation Recording Electrophysiological Recording (Isc or Whole-cell current) Activation->Recording Dose_Response Dose-Response Curve Generation Recording->Dose_Response IC50 IC50 Calculation Dose_Response->IC50

Caption: General experimental workflow for determining the IC50 of TMEM16A inhibitors.

References

A Comparative Analysis of Nornidulin and Other Depsidone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities and mechanisms of action of Nornidulin in comparison to other notable depsidone derivatives, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of the pharmacological properties of this compound and other depsidone derivatives for researchers, scientists, and drug development professionals. Depsidones, a class of polyphenolic compounds primarily found in fungi and lichens, have garnered significant interest for their diverse biological activities. This report summarizes key quantitative data, outlines experimental methodologies for crucial assays, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of these promising therapeutic agents.

Comparative Biological Activities

This compound, a trichlorinated depsidone, has been the subject of various studies, revealing a broad spectrum of biological effects. When compared with other depsidone derivatives, distinct patterns of activity and potency emerge across different therapeutic areas.

Anticancer Activity

Depsidones have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected depsidone derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Not cytotoxic to MCF-7 and NCI-H187>23.27[1]
Oliganthdepsidone F A375 (melanoma)18.71[2]
A549 (lung cancer)15.44[2]
HepG2 (liver cancer)10.92[2]
MCF-7 (breast cancer)15.90[2]
Mollicellin derivatives (e.g., 95, 97, 110) KB, HepG27.10 - 11.69[3]
Physodic acid A-172, T98G, U-138 MG42.41 - 50.57[3]
Norstictic acid derivatives PC-031.28 - 9.65[4]
Antimicrobial Activity

The antimicrobial potential of depsidones against various bacterial and fungal pathogens is a key area of investigation. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of their efficacy.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Antibacterial activity reported-[1]
2-chlorounguinol MRSA2[5]
Unguinol MRSA2[5]
Nidulin MRSA2[5]
Botryorhodine J derivative (5) MRSA, B. subtilis, S. aureus5 - 8[6]
Spiromastixone Z1 (7) MRSA0.5 µM[7]
VRE1.0 µM[7]
1-methyl-6-(2-methylbut-2-enyl)depsidones S. aureus, MRSA1.0 - 8.0[3]
Modulation of Ion Channels and Glucose Uptake

Recent studies have highlighted the ability of this compound and other depsidones to modulate specific cellular transport mechanisms, opening new avenues for therapeutic applications.

CompoundBiological EffectAssay SystemKey FindingsReference
This compound Inhibition of TMEM16ACalu-3 cellsIC50 ~0.8 µM[8][9]
2-chlorounguinol Inhibition of TMEM16ACalu-3 cellsLess potent than this compound[8]
This compound Inhibition of CFTRT84 cells-[10]
Nidulin Stimulation of Glucose Uptake3T3-L1 adipocytes141% increase at 2.3 µM[11][12]
This compound Stimulation of Glucose Uptake3T3-L1 adipocytes121% increase at 2.3 µM[11][12]
Unguinol Stimulation of Glucose Uptake3T3-L1 adipocytes124% increase at 3.1 µM[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of depsidone derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the depsidone derivatives to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13][14][15]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a serial two-fold dilution of the depsidone derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17][18][19]

Short-Circuit Current (Isc) Measurement for CFTR Inhibition

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

  • Cell Culture: Grow a monolayer of epithelial cells (e.g., T84 or FRT cells) on permeable supports.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.

  • Electrophysiological Recordings: Bathe both sides of the monolayer with identical physiological solutions. Clamp the transepithelial voltage to 0 mV, and measure the resulting short-circuit current (Isc), which reflects net ion transport.

  • CFTR Activation and Inhibition: Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., forskolin) to the basolateral solution. Once a stable Isc is achieved, add the depsidone derivative to the apical or basolateral side to assess its inhibitory effect. A specific CFTR inhibitor (e.g., CFTRinh-172) can be used as a positive control.[10][20][21][22][23]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and other depsidone derivatives are mediated through their interaction with specific cellular signaling pathways.

This compound's Inhibition of CFTR-Mediated Chloride Secretion

This compound has been identified as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride channel crucial for ion and fluid balance in epithelial tissues. This inhibitory action suggests its potential as a therapeutic agent for secretory diarrheas. The proposed mechanism involves the direct or indirect modulation of the CFTR channel, leading to a reduction in chloride efflux.

CFTR_Inhibition cluster_membrane Apical Membrane CFTR CFTR Chloride_Ion Cl- CFTR->Chloride_Ion Efflux cAMP cAMP cAMP->CFTR Activates This compound This compound This compound->CFTR Inhibits Reduced_Secretion Reduced Chloride Secretion Chloride_Ion->Reduced_Secretion

This compound's inhibitory effect on the CFTR chloride channel.
Depsidone-Mediated Modulation of the PI3K/AKT Pathway

Several depsidone derivatives, including nidulin, have been shown to influence the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and metabolism. For instance, nidulin stimulates glucose uptake in adipocytes by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane in an AKT-dependent manner.

PI3K_AKT_Pathway Depsidones Nidulin / this compound PI3K PI3K Depsidones->PI3K AKT AKT PI3K->AKT Activates GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Depsidone-induced stimulation of glucose uptake via the PI3K/AKT pathway.
Experimental Workflow for Evaluating Anticancer Activity

The process of screening and evaluating the anticancer potential of depsidone derivatives typically follows a structured workflow, from initial cell-based assays to more detailed mechanistic studies.

Anticancer_Workflow Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with Depsidone Derivatives Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Determine_IC50 Determine IC50 Value Viability_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Determine_IC50->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins (e.g., PI3K/AKT, NF-κB) Determine_IC50->Western_Blot Mechanism_Elucidation Elucidation of Mechanism of Action Apoptosis_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation End Mechanism_Elucidation->End

A typical experimental workflow for assessing the anticancer properties of depsidones.

References

Nornidulin: A Novel Anti-Secretory Agent for Hypersecretory Diarrheas

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Efficacy and Mechanism of Action of Nornidulin

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the anti-secretory properties of this compound, a novel fungus-derived compound. This document summarizes the current experimental data validating its efficacy in preclinical in vivo models and compares its performance with established and investigational anti-secretory agents.

This compound: Quantitative In Vivo Efficacy

This compound has demonstrated significant anti-secretory effects in a human colonoid model, a sophisticated ex vivo system that closely mimics the physiology of the human intestine. This model allows for the assessment of a compound's direct effects on intestinal fluid secretion in a human-relevant context.

The primary mechanism of this compound's anti-secretory action is the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] Over-activation of CFTR is a key driver of fluid and electrolyte secretion in many forms of secretory diarrhea.

Table 1: this compound's Inhibition of CFTR-Mediated Chloride Current in T84 Human Colonic Epithelial Cells [1][2][3]

ActivatorThis compound IC₅₀ (µM)
Forskolin/IBMX1.13 ± 0.16
CPT-cAMP1.03 ± 0.13
Genistein1.40 ± 0.21
Apical Chloride Current1.19 ± 0.18

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: this compound's Anti-Secretory Efficacy in Forskolin- and Cholera Toxin-Induced Swelling of Human Colonoids [1][3]

SecretagogueThis compound Concentration (µM)Inhibition of Swelling (%)
Forskolin (5 µM)10~25
Cholera Toxin (2 µg/mL)40~50

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-secretory effect through the direct inhibition of the CFTR chloride channel, a key regulator of intestinal fluid secretion. The pathway below illustrates the mechanism by which secretagogues like cholera toxin and forskolin induce fluid secretion and how this compound intervenes.

cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Fluid Secretion Fluid Secretion CT Cholera Toxin AC Adenylyl Cyclase CT->AC Activates FSK Forskolin FSK->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates & Activates Cl_out Cl- Efflux CFTR->Cl_out Cl_out->Fluid Secretion Drives This compound This compound This compound->CFTR Inhibits

Caption: this compound's mechanism of action in inhibiting intestinal fluid secretion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Human Colonoid Swelling Assay

This assay assesses the ability of a compound to inhibit secretagogue-induced fluid secretion in a 3D human intestinal model.

  • Human Colonoid Culture: Human intestinal crypts are isolated from patient biopsies and cultured in a basement membrane matrix with appropriate growth factors to form three-dimensional colonoids.

  • Seeding: Mature colonoids are seeded into a 96-well plate.

  • Pre-treatment: Colonoids are pre-treated with this compound at the desired concentration for a specified period.

  • Induction of Secretion: Fluid secretion is induced by adding either Forskolin (to directly activate adenylyl cyclase and raise cAMP levels) or Cholera Toxin (which ADP-ribosylates the Gsα subunit, leading to constitutive adenylyl cyclase activation).

  • Imaging and Analysis: Brightfield images of the colonoids are captured at regular time intervals. The change in the cross-sectional area of the colonoids is measured using image analysis software to quantify swelling, which is indicative of fluid secretion.

  • Data Interpretation: The percentage inhibition of swelling in this compound-treated wells is calculated relative to the swelling observed in vehicle-treated control wells.

Apical Chloride Current Measurement in T84 Cells

This electrophysiological technique directly measures the activity of the CFTR chloride channel in a polarized monolayer of human colonic epithelial cells (T84).

  • Cell Culture: T84 cells are cultured on permeable supports to form a polarized monolayer with distinct apical and basolateral membranes.

  • Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments and allows for the measurement of ion transport across the epithelium.

  • Basolateral Permeabilization: The basolateral membrane is permeabilized with an ionophore (e.g., amphotericin B) to isolate the apical membrane currents.

  • Chloride Gradient: A chloride concentration gradient is established across the apical membrane.

  • CFTR Activation: CFTR is activated using various agonists such as Forskolin and IBMX (a phosphodiesterase inhibitor), CPT-cAMP (a cell-permeable cAMP analog), or genistein (a direct CFTR activator).

  • Inhibition Measurement: this compound is added to the apical chamber at increasing concentrations, and the resulting change in the apical chloride current is measured.

  • Data Analysis: The dose-response curve is plotted to determine the IC₅₀ value of this compound for CFTR inhibition.

Comparison with Other Anti-Secretory Agents

While direct head-to-head in vivo studies are not yet available, this section provides a comparative overview of this compound with other key anti-secretory agents based on their mechanisms of action and available efficacy data from various preclinical and clinical models.

Table 3: Comparison of this compound with Other Anti-Secretory Agents

AgentTarget(s)Mechanism of ActionAvailable In Vivo/Clinical Efficacy Data
This compound CFTR Direct inhibition of the CFTR chloride channel. [1][2][3]Reduces forskolin- and cholera toxin-induced fluid secretion in human colonoids. [1][3]
Loperamide µ-opioid receptorsAgonist of µ-opioid receptors in the myenteric plexus, leading to decreased intestinal motility and increased fluid absorption. Also has some anti-secretory effects.Effective in various forms of diarrhea; reduces prostaglandin E2 and cholera toxin-induced secretion in rat jejunum.
Racecadotril EnkephalinaseInhibits the breakdown of endogenous enkephalins, which act on delta-opioid receptors to reduce cAMP-mediated intestinal secretion.Reduces cholera toxin-induced intestinal hypersecretion in dogs.
Crofelemer CFTR , CaCCDual inhibitor of the CFTR and the Calcium-Activated Chloride Channel (CaCC).Approved for non-infectious diarrhea in adults with HIV/AIDS on antiretroviral therapy. Efficacy shown in traveler's diarrhea.
CFTRinh-172 CFTR A potent and specific inhibitor of the CFTR chloride channel.Reduces cholera toxin-induced intestinal fluid secretion in mouse and rat models.
GlyH-101 CFTR A glycine hydrazide-based inhibitor that blocks the CFTR pore.Inhibits cholera toxin-induced intestinal fluid secretion in a mouse closed-loop model.

Experimental Workflow for Preclinical Validation

The following diagram outlines a typical workflow for the preclinical validation of a novel anti-secretory agent like this compound.

A In Vitro Screening (e.g., T84 cells, Ussing Chamber) B Ex Vivo Validation (e.g., Human Colonoid Swelling Assay) A->B Promising Candidates C In Vivo Animal Models (e.g., Mouse/Rat Intestinal Loop Model) B->C Confirmed Efficacy D Pharmacokinetics & Toxicology Studies C->D E Lead Optimization D->E F Clinical Trials D->F Safety & Efficacy Data E->C Optimized Compounds

Caption: Preclinical validation workflow for anti-secretory drug discovery.

Conclusion

This compound presents a promising new therapeutic candidate for the treatment of secretory diarrheas. Its potent inhibition of the CFTR chloride channel, demonstrated in human-relevant ex vivo models, provides a strong rationale for its further development. While direct comparative in vivo data with other agents is still needed, the available evidence suggests that this compound's efficacy is on par with or exceeds that of other investigational CFTR inhibitors in preclinical models. Its natural product origin also offers a unique chemical scaffold for future drug optimization. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic potential of this compound and other novel anti-secretory compounds.

References

Nornidulin's Selectivity for Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) Over Human Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of nornidulin against Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) and its selectivity over human host cells. The data presented herein is intended to assist researchers in evaluating this compound as a potential antimalarial drug candidate.

Executive Summary

Data Presentation: this compound's Inhibitory Activity and Selectivity

The following table summarizes the key quantitative data regarding the bioactivity of this compound.

Target/Cell LineParameterValueReference
Plasmodium falciparum Malate:Quinone Oxidoreductase (PfMQO) IC50 51 µM [1][2][4]
Plasmodium falciparum (3D7 strain) IC50 (in vitro proliferation) 44.6 µM [1][4]
Human Colorectal Adenocarcinoma Cells (DLD-1) Cytotoxicity (up to) No effect at 466 µM [1]
African Green Monkey Kidney Cells (Vero) Cytotoxicity (up to) No effect at 466 µM [1]
Selectivity Index (SI) SI > 10 Calculated as (Cytotoxicity IC50 on mammalian cells) / (Anti-parasitic IC50) [1]

Note: The Selectivity Index (SI) is a critical parameter in drug discovery, indicating the therapeutic window of a compound. An SI greater than 10 is generally considered promising for further development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

This assay measures the inhibitory effect of a compound on the enzymatic activity of PfMQO.

  • Principle: The assay spectrally monitors the reduction of 2,6-dichlorophenolindophenol (DCIP), an artificial electron acceptor, by PfMQO in the presence of its substrate, L-malate. The decrease in absorbance at 600 nm, corresponding to the discoloration of the blue DCIP, is proportional to the enzyme's activity.

  • Reagents:

    • 50 mM HEPES-KOH buffer (pH 7.5)

    • 1 mM KCN (to inhibit other respiratory enzymes)

    • 60 µM Decylubiquinone (co-substrate)

    • 120 µM DCIP

    • Recombinant PfMQO enzyme preparation (e.g., from E. coli membrane fraction)

    • 400 mM L-malate solution

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare an assay mix containing HEPES-KOH buffer, KCN, decylubiquinone, DCIP, and the PfMQO enzyme preparation.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the assay mix to the wells containing the test compound.

    • Initiate the reaction by adding the L-malate solution.

    • Immediately measure the absorbance at 600 nm at time 0 and after a defined incubation period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

    • Calculate the percentage of inhibition by comparing the change in absorbance in the presence of the test compound to the control (without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay assesses the effect of a compound on the viability of mammalian cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines:

    • Vero (African green monkey kidney epithelial cells)

    • DLD-1 (Human colorectal adenocarcinoma cells)

  • Reagents:

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Test compound (this compound)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the CC50 (cytotoxic concentration 50%) value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

The following diagram illustrates the distinct roles of PfMQO in the P. falciparum and malate dehydrogenase (MDH) in the human tricarboxylic acid (TCA) cycle and their connection to the electron transport chain (ETC). Notably, P. falciparum possesses a branched TCA cycle, and PfMQO provides a unique link to the ETC that is absent in humans.[5]

cluster_pf Plasmodium falciparum Mitochondrion cluster_human Human Mitochondrion Pf_Malate Malate PfMQO PfMQO Pf_Malate->PfMQO Pf_Oxaloacetate Oxaloacetate Pf_TCA Branched TCA Cycle Pf_Oxaloacetate->Pf_TCA PfMQO->Pf_Oxaloacetate Pf_ETC Electron Transport Chain (ETC) PfMQO->Pf_ETC e- H_Malate Malate hMDH2 hMDH2 H_Malate->hMDH2 H_Oxaloacetate Oxaloacetate H_TCA Canonical TCA Cycle H_Oxaloacetate->H_TCA hMDH2->H_Oxaloacetate H_NADH NADH hMDH2->H_NADH reduces H_ETC Electron Transport Chain (ETC) H_NAD NAD+ H_NAD->hMDH2 oxidizes H_NADH->H_ETC e- This compound This compound This compound->PfMQO Inhibits

Caption: PfMQO vs. hMDH2 in their respective metabolic contexts.

The diagram below outlines the logical flow of experiments to determine the selectivity of an inhibitor like this compound.

cluster_workflow Selectivity Assessment Workflow Start Start: Identify Potential Inhibitor (this compound) Assay_PfMQO Enzymatic Assay: Inhibition of PfMQO Start->Assay_PfMQO Assay_Human_Enzyme Enzymatic Assay: Inhibition of Human Ortholog (e.g., hMDH2) Start->Assay_Human_Enzyme Assay_Parasite Whole-Cell Assay: Inhibition of P. falciparum Growth Start->Assay_Parasite Assay_Human_Cells Cytotoxicity Assay: Effect on Human Cell Lines (Vero, DLD-1) Start->Assay_Human_Cells Calculate_IC50_PfMQO Determine IC50 for PfMQO Assay_PfMQO->Calculate_IC50_PfMQO Calculate_IC50_Human_Enzyme Determine IC50 for Human Enzyme Assay_Human_Enzyme->Calculate_IC50_Human_Enzyme Calculate_IC50_Parasite Determine IC50 for P. falciparum Assay_Parasite->Calculate_IC50_Parasite Calculate_CC50_Human_Cells Determine CC50 for Human Cells Assay_Human_Cells->Calculate_CC50_Human_Cells Calculate_Selectivity Calculate Selectivity Index (SI) Calculate_IC50_PfMQO->Calculate_Selectivity Calculate_IC50_Human_Enzyme->Calculate_Selectivity Calculate_IC50_Parasite->Calculate_Selectivity Calculate_CC50_Human_Cells->Calculate_Selectivity Conclusion Conclusion on Selectivity Calculate_Selectivity->Conclusion

Caption: Workflow for determining the selectivity of an inhibitor.

References

A Comparative Analysis of Nornidulin and Other CFTR Modulators: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Nornidulin, a novel CFTR inhibitor, with established CFTR modulators, including Kalydeco™ (ivacaftor), Orkambi™ (lumacaftor/ivacaftor), Symdeko™ (tezacaftor/ivacaftor), and Trikafta™ (elexacaftor/tezacaftor/ivacaftor). This objective analysis is supported by available experimental data to inform research and drug development in cystic fibrosis and other CFTR-related diseases.

Overview of CFTR Modulation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a chloride and bicarbonate channel crucial for maintaining ion and water balance across epithelial surfaces. Mutations in the CFTR gene lead to dysfunctional protein, causing cystic fibrosis (CF). CFTR modulators are a class of drugs that aim to correct the function of this faulty protein. They are broadly categorized as:

  • Correctors: These molecules, such as lumacaftor, tezacaftor, and elexacaftor, address the trafficking defect of the most common CF-causing mutation, F508del, helping the misfolded protein to reach the cell surface.[1][2]

  • Potentiators: These molecules, like ivacaftor, enhance the channel opening probability (gating) of the CFTR protein that is already present at the cell surface.[3][4][5]

  • Inhibitors: These molecules, including this compound, block the function of the CFTR channel. While counterintuitive for CF treatment, CFTR inhibitors are being explored for conditions characterized by excessive CFTR-mediated fluid secretion, such as secretory diarrheas.[6][7]

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference between this compound and the other modulators lies in their ultimate effect on CFTR function. While Kalydeco, Orkambi, Symdeko, and Trikafta aim to restore or enhance CFTR activity, this compound seeks to inhibit it.

This compound: A Novel CFTR Inhibitor

This compound, a depsidone derivative isolated from the fungus Aspergillus unguis, has been identified as an inhibitor of CFTR-mediated chloride secretion.[6][8] Its mechanism involves the suppression of intracellular cyclic adenosine monophosphate (cAMP) levels, which is a key signaling molecule for CFTR activation.[8][9] Studies have shown that this compound's inhibitory action is independent of the protein kinase A (PKA), phosphodiesterases (PDE), protein phosphatases (PP), and AMP-activated protein kinase (AMPK) pathways.[7][8] This suggests a distinct mechanism of action compared to other known CFTR inhibitors.

Ivacaftor (Kalydeco): A CFTR Potentiator

Ivacaftor functions by binding directly to the CFTR protein at the cell surface and increasing the probability that the channel will be open.[4][5][10] This potentiation of channel gating allows for increased chloride ion flow, thereby improving hydration of epithelial surfaces.[3] Ivacaftor is particularly effective for individuals with specific gating mutations where the CFTR protein is present at the cell surface but does not open correctly.[5]

Lumacaftor, Tezacaftor, and Elexacaftor: CFTR Correctors

Lumacaftor, tezacaftor, and elexacaftor are corrector molecules that address the processing and trafficking defects of the F508del-CFTR protein.[1][2][11] This mutation causes the protein to misfold and be prematurely degraded. These correctors act as chaperones, facilitating the proper folding of the F508del-CFTR protein and its transport to the cell surface.[2] Elexacaftor and tezacaftor bind to different sites on the CFTR protein, and their combined action has an additive effect on protein trafficking.[12][13]

Combination Therapies: Orkambi, Symdeko, and Trikafta
  • Orkambi (Lumacaftor/Ivacaftor): This combination pairs a corrector (lumacaftor) to increase the amount of F508del-CFTR at the cell surface with a potentiator (ivacaftor) to enhance the function of the rescued protein.[1][2]

  • Symdeko (Tezacaftor/Ivacaftor): Similar to Orkambi, Symdeko combines a corrector (tezacaftor) with the potentiator ivacaftor. Tezacaftor was developed to have fewer drug-drug interactions and an improved safety profile compared to lumacaftor.[14][15]

  • Trikafta (Elexacaftor/Tezacaftor/Ivacaftor): This triple-combination therapy utilizes two correctors (elexacaftor and tezacaftor) that work at different sites on the F508del-CFTR protein, leading to a more significant increase in the amount of protein at the cell surface.[12][13][16] This is combined with the potentiator ivacaftor to maximize the function of the corrected protein.[12][13][16]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other CFTR modulators. It is important to note that direct comparisons of potency (IC50/EC50) should be made with caution, as experimental conditions can vary significantly between studies.

Table 1: In Vitro Efficacy of this compound (CFTR Inhibition)

CompoundAssay TypeCell LineActivator(s)IC50 (µM)Reference(s)
This compoundApical Chloride Current (Isc)T84Genistein1.40 ± 0.21[8]
This compoundApical Chloride Current (Isc)T84CPT-cAMP1.03 ± 0.13[8]
This compoundApical Chloride Current (Isc)T84Forskolin + IBMX1.13 ± 0.16[8]

Table 2: In Vitro Efficacy of Other CFTR Modulators (CFTR Potentiation and Correction)

Compound(s)Assay TypeCell Line/SystemMutation(s)EC50 (nM)Reference(s)
Ivacaftor (VX-770)Iodide EffluxFRT cellsG551D~100[17]
Elexacaftor (VX-445)Short-Circuit Current (Isc)Non-CF Human Nasal EpitheliaWild-Type1.50 ± 1.40[3]
Lumacaftor (VX-809)Iodide EffluxCFBE41o- cellsF508del~1000[1]
Tezacaftor (VX-661)Short-Circuit Current (Isc)F508del/F508del HBE cellsF508delNot specified[18]

Table 3: Clinical Efficacy of Approved CFTR Modulators

Drug Name (Active Ingredients)Patient Population (Genotype)Change in ppFEV1¹Change in Sweat Chloride (mmol/L)Reference(s)
Kalydeco (ivacaftor)≥6 years with at least one G551D mutation+10.6 percentage points vs. placebo-48.1 vs. placebo[4]
Orkambi (lumacaftor/ivacaftor)≥12 years, homozygous for F508del+2.6 to 3.0 percentage points vs. placebo-29.0 vs. placebo[1]
Symdeko (tezacaftor/ivacaftor)≥12 years, homozygous for F508del+4.0 percentage points vs. placebo-9.5 vs. placebo[14]
Trikafta (elexacaftor/tezacaftor/ivacaftor)≥12 years, one F508del mutation & one minimal function mutation+14.3 percentage points vs. placebo-41.8 vs. placebo[16]

¹ Percent predicted forced expiratory volume in one second.

Experimental Protocols

Apical Chloride Current Measurement (Short-Circuit Current, Isc) for this compound
  • Cell Culture: T84 human intestinal epithelial cells are cultured on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in an Ussing chamber. The apical and basolateral sides are bathed with symmetrical or asymmetrical chloride solutions. The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is recorded.

  • Experimental Procedure:

    • The basolateral membrane is permeabilized with a pore-forming agent like amphotericin B to isolate the apical membrane conductance.

    • A CFTR activator (e.g., 20 µM genistein, 100 µM CPT-cAMP, or a combination of 10 µM forskolin and 100 µM IBMX) is added to the apical side to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

    • Once a stable stimulated current is achieved, this compound is added to the apical solution in a cumulative, concentration-dependent manner.

    • The inhibition of the stimulated Isc is recorded, and the IC50 value is calculated from the concentration-response curve.[8]

Forskolin-Induced Swelling (FIS) Assay in Human Colonoids
  • Organoid Culture: Human colonoids are established from rectal biopsies and cultured in a basement membrane matrix (e.g., Matrigel®) with appropriate growth factors.

  • Assay Procedure:

    • Mature colonoids are plated in a 96-well plate.

    • The organoids are incubated with the test compound (e.g., this compound or a CFTR modulator combination) for a specified period (e.g., 24 hours for correctors).

    • At the time of the assay, the organoids are stimulated with forskolin (typically 5-10 µM), an activator of adenylyl cyclase which increases intracellular cAMP and subsequently activates CFTR.

    • The swelling of the organoids, caused by fluid secretion into the lumen, is monitored over time using live-cell imaging.

    • The change in the cross-sectional area of the organoids is quantified, and the area under the curve (AUC) is calculated as a measure of CFTR function.[8][14]

Western Blotting for CFTR Protein Expression
  • Cell Lysis and Protein Quantification: T84 cells are treated with this compound or a vehicle control for a specified duration (e.g., 24 hours). The cells are then lysed, and the total protein concentration is determined using a standard method like the Bradford assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[8]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Mechanisms

CFTR_Modulator_Mechanisms cluster_this compound This compound (Inhibitor) cluster_Potentiator Ivacaftor (Potentiator) cluster_Corrector Correctors (Lumacaftor, Tezacaftor, Elexacaftor) This compound This compound cAMP_N Intracellular cAMP (Suppressed) This compound->cAMP_N Inhibits production CFTR_N CFTR Channel (Inhibited) cAMP_N->CFTR_N Reduced activation Ivacaftor Ivacaftor CFTR_P CFTR Channel at Cell Surface Ivacaftor->CFTR_P Binds and increases gating Ion_Flow_P Increased Cl- and HCO3- Flow CFTR_P->Ion_Flow_P Correctors Lumacaftor/ Tezacaftor/ Elexacaftor Misfolded_CFTR Misfolded F508del-CFTR (in Endoplasmic Reticulum) Correctors->Misfolded_CFTR Aids in proper folding and trafficking Surface_CFTR Functional CFTR at Cell Surface Misfolded_CFTR->Surface_CFTR

Figure 1. Mechanisms of action for this compound, potentiators, and correctors.

Experimental Workflow for Apical Chloride Current Measurement

Isc_Workflow start Start: T84 cells cultured on permeable supports mount Mount cell monolayer in Ussing Chamber start->mount permeabilize Permeabilize basolateral membrane (e.g., with Amphotericin B) mount->permeabilize activate Add CFTR activator to apical side (e.g., Forskolin + IBMX) permeabilize->activate record_baseline Record stimulated short-circuit current (Isc) activate->record_baseline add_this compound Add this compound in increasing concentrations record_baseline->add_this compound record_inhibition Record inhibition of Isc add_this compound->record_inhibition analyze Analyze data and calculate IC50 record_inhibition->analyze

Figure 2. Workflow for measuring CFTR inhibition using the Ussing chamber.

Logical Relationship of CFTR Modulator Classes

Modulator_Relationship cluster_Production Protein Production & Trafficking cluster_Function Channel Function CFTR_Protein CFTR Protein ER Endoplasmic Reticulum (Protein Folding) CFTR_Protein->ER Golgi Golgi Apparatus (Processing) ER->Golgi Cell_Surface Cell Surface (Localization) Golgi->Cell_Surface Channel_Gating Channel Gating (Open/Closed State) Cell_Surface->Channel_Gating Ion_Transport Ion Transport Channel_Gating->Ion_Transport Correctors Correctors (Lumacaftor, Tezacaftor, Elexacaftor) Correctors->ER Acts on misfolded protein Potentiators Potentiators (Ivacaftor) Potentiators->Channel_Gating Modulates Inhibitors Inhibitors (this compound) Inhibitors->Channel_Gating Blocks

Figure 3. The points of intervention for different classes of CFTR modulators.

Conclusion

This compound represents a distinct class of CFTR modulator that acts as an inhibitor, contrasting with the corrector and potentiator mechanisms of approved CF therapies. Its unique mode of action, involving the suppression of intracellular cAMP, offers a potential therapeutic avenue for diseases characterized by CFTR hyperactivation. The established CFTR modulators, particularly the triple-combination therapy Trikafta, have revolutionized the treatment of CF by significantly restoring the function of the F508del-CFTR protein.

The quantitative data presented herein, while derived from different experimental systems, provide a basis for comparing the relative potencies and efficacies of these compounds. Further research, including head-to-head comparative studies under standardized conditions, will be crucial for fully elucidating the therapeutic potential of this compound and for the continued development of novel CFTR modulators. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

Nornidulin's efficacy against drug-resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the efficacy of the natural compound nornidulin against drug-resistant Plasmodium falciparum with standard antimalarial agents. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of experimental data, detailed methodologies, and insights into its mechanism of action.

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, presents a formidable challenge to global health. The diminishing efficacy of frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), necessitates an urgent search for novel compounds with unique mechanisms of action. In this context, this compound, a natural product isolated from Aspergillus species, has emerged as a promising candidate. This guide offers an objective comparison of this compound's performance against drug-resistant P. falciparum with that of established antimalarials, supported by available experimental data.

At a Glance: this compound's Efficacy against Resistant Malaria

This compound has demonstrated notable in vitro activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. Its primary target is believed to be the Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), a crucial enzyme in the parasite's mitochondrial electron transport chain that is absent in humans, making it an attractive and specific drug target.[1][2][3][4][5][6]

Comparative Antimalarial Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and standard antimalarial drugs against drug-sensitive (3D7) and multidrug-resistant (K1) P. falciparum strains. The K1 strain is known for its resistance to chloroquine and pyrimethamine.

CompoundP. falciparum 3D7 (IC50)P. falciparum K1 (IC50)Resistance Index (K1/3D7)
This compound 44.6 µM[1][3][7]> 23.27 µM[1][7]> 0.52
Chloroquine~15-21 nM~155-275 nM[8][9][10]~7.4 - 18.3
Artemisinin~5.2-14.4 nM~1.7-4.5 nM[4]~0.33 - 0.31

Note: The Resistance Index (RI) is calculated as the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain. A higher RI indicates a greater degree of resistance.

Cytotoxicity Profile

A critical aspect of any potential antimalarial is its selectivity for the parasite over host cells. This compound has shown a favorable cytotoxicity profile in various mammalian cell lines.

Cell LineIC50 / Concentration TestedSelectivity Index (SI)
DLD-1 (human colorectal adenocarcinoma)> 466 µM[1][7]> 10
Vero (monkey kidney epithelial)> 466 µM[1][7]> 10
T84 (human colon carcinoma)No significant reduction in viability up to 5 µMNot specified

The Selectivity Index is calculated by dividing the cytotoxicity IC50 of a mammalian cell line by the antiplasmodial IC50. A higher SI is desirable.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound's primary mechanism of action is the inhibition of Plasmodium falciparum malate:quinone oxidoreductase (PfMQO), an enzyme essential for the parasite's survival.[1][2][3][4][5][6] PfMQO is a key component of the parasite's mitochondrial electron transport chain (mETC) and is also involved in the tricarboxylic acid (TCA) cycle and the fumarate cycle.[1][2][3][11][12][13][14]

By inhibiting PfMQO, this compound disrupts these vital metabolic pathways, leading to a cascade of events that ultimately results in parasite death. The enzyme catalyzes the oxidation of L-malate to oxaloacetate while concurrently reducing ubiquinone to ubiquinol.[1][2][12] This process is crucial for regenerating ubiquinone for other mETC complexes and for providing precursors for biosynthesis.

PfMQO_Inhibition_Pathway cluster_mitochondrion P. falciparum Mitochondrion cluster_downstream Downstream Effects Malate L-Malate PfMQO PfMQO Malate->PfMQO Oxaloacetate Oxaloacetate TCA_disruption TCA Cycle Inhibition UQ Ubiquinone (Q) UQ->PfMQO UQH2 Ubiquinol (QH2) ComplexIII Complex III UQH2->ComplexIII ETC_disruption Disruption of Electron Transport Chain PfMQO->Oxaloacetate PfMQO->UQH2 PfMQO->ETC_disruption PfMQO->TCA_disruption Pyrimidine_depletion Pyrimidine Depletion PfMQO->Pyrimidine_depletion ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrimidines Pyrimidine Biosynthesis DHODH DHODH Pyrimidines->DHODH DHODH->UQ This compound This compound Inhibition This compound->Inhibition Inhibition->PfMQO Parasite_death Parasite Death ETC_disruption->Parasite_death TCA_disruption->Parasite_death Pyrimidine_depletion->Parasite_death pLDH_Assay_Workflow start Start drug_prep Prepare serial dilutions of test compounds in 96-well plate start->drug_prep add_parasites Add synchronized ring-stage P. falciparum culture drug_prep->add_parasites incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_parasites->incubation freeze_thaw Freeze-thaw plate to lyse cells incubation->freeze_thaw add_reagents Add pLDH assay reagents freeze_thaw->add_reagents measure_absorbance Measure absorbance to determine parasite viability add_reagents->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Safety Operating Guide

Personal protective equipment for handling Nornidulin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nornidulin

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given its known biological activities, a comprehensive approach to safety is essential to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment of this compound

This compound is a depsidone derived from fungal species, known for its antibacterial, antifungal, and cytotoxic properties.[1][2][3] While a supplier's Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its demonstrated cytotoxic activity in cell lines necessitates careful handling to prevent potential health risks.[1][4] Therefore, it is prudent to treat this compound as a potentially hazardous compound.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[3][5][6][7] This assessment should consider the quantity of the substance being used, the potential for aerosol generation, and the specific procedures involved.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form or when preparing solutions.

Body Part PPE Recommendation Standard Rationale
Hands Double gloving with nitrile gloves.ASTM D6978Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[8]
Body Disposable, low-permeability lab coat with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.
Eyes Safety glasses with side shields or chemical splash goggles.EN 166Protects eyes from splashes of solutions or airborne particles.[9]
Respiratory Use in a certified chemical fume hood. If weighing powder outside of a ventilated enclosure, a fit-tested N95 respirator is recommended.Minimizes inhalation of airborne particles.
Experimental Protocols: Safe Handling Procedures

3.1. Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the laboratory.

3.2. Procedural Steps for Handling Solid this compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If possible, weigh the powdered compound directly within the fume hood. If this is not feasible, use a balance with a draft shield.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[1][2]

  • Cleaning: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of all contaminated materials as cytotoxic waste.

3.3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]

  • Do not eat, drink, or apply cosmetics in the laboratory.[11]

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed, purple cytotoxic waste container.[12]Includes contaminated gloves, lab coats, bench paper, and weighing paper.
Liquid Waste Labeled, sealed, purple cytotoxic waste container for liquids.Includes unused solutions and contaminated solvents. Do not dispose of down the drain.[9]
Sharps Labeled, puncture-resistant, purple sharps container.[12]Includes contaminated needles, syringes, and pipette tips.

All cytotoxic waste should be segregated from other waste streams and collected by a certified hazardous waste disposal service.[2][9][13][14]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Visual Workflow for this compound Handling

The following diagram outlines the decision-making process and procedural flow for safely handling this compound in a laboratory setting.

Nornidulin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: New Experiment with this compound risk_assessment Conduct Risk Assessment (Quantity, Procedure, Aerosol Potential) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Lab Coat, Eye Protection) risk_assessment->ppe_selection setup_workspace Set Up Designated Workspace (Fume Hood, Bench Paper) ppe_selection->setup_workspace weigh_dissolve Weigh Solid & Prepare Solution (Inside Fume Hood) setup_workspace->weigh_dissolve Proceed to Handling experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Contaminated Waste (Solid, Liquid, Sharps) decontaminate->segregate_waste Proceed to Disposal dispose_cytotoxic Dispose in Labeled Cytotoxic Waste Containers segregate_waste->dispose_cytotoxic end End of Procedure dispose_cytotoxic->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.